A-78773
描述
属性
CAS 编号 |
141579-67-1 |
|---|---|
分子式 |
C15H13FN2O4 |
分子量 |
304.27 g/mol |
IUPAC 名称 |
1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19) |
InChI 键 |
OLZHFFKRBCZHHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
A 78773 A 79175 A-78773 A-79175 Abbott 79175 Abbott-79175 N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea |
产品来源 |
United States |
Foundational & Exploratory
A-78773: A Technical Guide to its Mechanism of Action on 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides an in-depth overview of the mechanism of action of this compound on 5-lipoxygenase, compiling quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This compound is a racemic compound, with its R(+) enantiomer, A-79175, exhibiting equivalent inhibitory potency but a more favorable pharmacokinetic profile.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis. This direct inhibition has been demonstrated in both cell-free and cellular assay systems. The compound is significantly more potent than the first-generation 5-LOX inhibitor, zileuton.[1]
The 5-lipoxygenase pathway is a key inflammatory cascade. Cellular activation, often triggered by stimuli such as the calcium ionophore A23187, leads to the release of arachidonic acid from the cell membrane. The 5-lipoxygenase-activating protein (FLAP), a nuclear membrane protein, then presents arachidonic acid to 5-lipoxygenase. 5-LOX, in turn, catalyzes the two-step conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. This compound's direct inhibition of 5-LOX effectively blocks the entire downstream production of these potent inflammatory mediators.
Quantitative Data
The inhibitory potency of this compound has been evaluated in various in vitro and in vivo models. While specific IC50 values from the primary literature by Bell et al. are not publicly available, the research indicates that this compound is a highly potent inhibitor.
| Compound | Assay System | Potency | Selectivity |
| This compound | Cell-free (Rat Basophilic Leukemia cell lysate) | Significantly more potent than zileuton[1] | Inhibited 5-LOX at concentrations two orders of magnitude lower than those required to inhibit 12-lipoxygenase and 15-lipoxygenase[1] |
| This compound | Cellular (Isolated Human Neutrophils) | Significantly more potent than zileuton[1] | - |
| Zileuton | Cellular (Human Polymorphonuclear Leukocytes) | IC50 = 0.4 µM for LTB4 biosynthesis[2] | Selective for 5-LOX over 12-LOX, 15-LOX, and cyclooxygenase[2] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of 5-lipoxygenase inhibitors. The following sections describe the key methodologies used to characterize the mechanism of action of this compound.
Cell-Free 5-Lipoxygenase Activity Assay (Rat Basophilic Leukemia Cells)
This assay evaluates the direct inhibitory effect of a compound on the 5-lipoxygenase enzyme in a cell-free environment.
1. Preparation of RBL-1 Cell Lysate:
-
Rat basophilic leukemia (RBL-1) cells are harvested and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
The cell pellet is resuspended in a hypotonic lysis buffer and incubated on ice to allow for cell swelling.
-
The cells are then homogenized using a Dounce homogenizer or sonication.
-
The homogenate is centrifuged at a high speed (e.g., 10,000 x g) to pellet cellular debris. The resulting supernatant, containing the soluble 5-lipoxygenase, is collected and used for the assay.[3][4]
2. Assay Procedure:
-
The assay is typically performed in a multi-well plate format.
-
The RBL-1 cell lysate is pre-incubated with various concentrations of this compound or a vehicle control for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for 5-lipoxygenase.
-
The reaction is allowed to proceed for a defined period and is then terminated, often by the addition of an organic solvent.
-
The amount of 5-HETE (5-hydroxyeicosatetraenoic acid), the product of the 5-lipoxygenase reaction, is quantified.
3. Product Quantification:
-
The reaction products are extracted and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific enzyme-linked immunosorbent assay (ELISA) for 5-HETE.
Inhibition of Leukotriene B4 Production in Isolated Human Neutrophils
This cellular assay assesses the ability of a compound to inhibit 5-lipoxygenase activity within intact cells, providing a more physiologically relevant measure of potency.
1. Isolation of Human Neutrophils:
-
Human peripheral blood is collected from healthy donors into an anticoagulant-containing tube.
-
Neutrophils are isolated using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation to separate them from other blood components.
-
Contaminating red blood cells are removed by hypotonic lysis.
-
The purified neutrophils are washed and resuspended in a suitable buffer for the assay.
2. Assay Procedure:
-
Isolated human neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.
-
The cells are then stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and activate the 5-lipoxygenase pathway.[5]
-
The incubation is carried out for a specific time at 37°C.
-
The reaction is terminated by centrifugation to pellet the cells.
3. LTB4 Quantification:
-
The supernatant, containing the released leukotriene B4 (LTB4), is collected.
-
The concentration of LTB4 is determined using a specific and sensitive method, such as a radioimmunoassay (RIA) or an ELISA.[5]
Visualizations
Signaling Pathway of 5-Lipoxygenase and Inhibition by this compound
Caption: 5-Lipoxygenase pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing the inhibitory activity of this compound.
Conclusion
This compound is a potent and selective direct inhibitor of 5-lipoxygenase, effectively blocking the production of pro-inflammatory leukotrienes. Its mechanism of action has been well-characterized through a combination of cell-free and cellular assays. The detailed experimental protocols and the quantitative data outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and leukotriene-mediated diseases. The superior pharmacokinetic profile of its R(+) enantiomer, A-79175, suggests its potential as a more refined therapeutic candidate. Further investigation into the precise binding interactions of this compound and its enantiomers with the 5-lipoxygenase enzyme could provide valuable insights for the design of next-generation inhibitors.
References
- 1. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translocation and leukotriene synthetic capacity of nuclear 5-lipoxygenase in rat basophilic leukemia cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of leukotriene B4 (LTB4) in human neutrophils by L-threo-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of A-78773: A Potent 5-Lipoxygenase Inhibitor
A-78773 , a novel N-hydroxyurea-based inhibitor of 5-lipoxygenase (5-LO), emerged from the discovery programs at Abbott Laboratories as a promising therapeutic agent for inflammatory diseases. Its development history, intertwined with its more potent enantiomer, A-79175 , provides a compelling case study in stereoselective metabolism and its impact on drug development. Although ultimately discontinued, the story of this compound offers valuable insights into the optimization of 5-LO inhibitors.
This in-depth technical guide explores the discovery, preclinical development, and eventual discontinuation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.
Discovery and Initial Characterization
This compound was identified as a potent and selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are key mediators of inflammation. Early studies demonstrated its superiority over the then-standard 5-LO inhibitor, zileuton, in various in vitro and in vivo models.[1] this compound was found to be significantly more potent in inhibiting leukotriene formation in both cell-free lysates and isolated human neutrophils.[1]
A critical aspect of its initial characterization was its selectivity. This compound inhibited 5-lipoxygenase at concentrations two orders of magnitude lower than those required to inhibit the related enzymes 12-lipoxygenase and 15-lipoxygenase, indicating a favorable selectivity profile.[1]
In Vitro and In Vivo Pharmacology
The pharmacological activity of this compound was demonstrated across various preclinical models.
In Vitro Potency
In Vivo Efficacy
In vivo studies in rats demonstrated the oral activity and long duration of action of this compound. A single oral dose of 20 mg/kg resulted in a persistent inhibition of the 5-lipoxygenase pathway for up to 24 hours.
Table 1: In Vivo Efficacy of this compound in Rats
| Species | Dose (Oral) | Effect | Duration of Action |
| Rat | 20 mg/kg | Inhibition of 5-lipoxygenase pathway | Up to 24 hours |
The Role of Stereochemistry: The Emergence of A-79175
A pivotal point in the development of this compound was the discovery of its stereoselective metabolism. This compound is a racemic mixture, and further investigation revealed that its R(+) enantiomer, designated A-79175 , was significantly more resistant to glucuronidation, a major metabolic pathway for this class of compounds.
This metabolic stability translated into a superior pharmacokinetic profile for A-79175. Following oral administration of the racemate this compound in humans (a single 400 mg dose), it was observed that the R(+) enantiomer, A-79175, accounted for 78% of the total drug exposure (AUC) in plasma. This finding strongly suggested that A-79175 was the primary contributor to the prolonged pharmacological activity of the racemate.
This discovery likely shifted the development focus towards the single enantiomer, A-79175, a common strategy in drug development to improve therapeutic index and reduce metabolic variability.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound and its active enantiomer, A-79175, is the direct inhibition of the 5-lipoxygenase enzyme. This enzyme is a key component of the arachidonic acid cascade, which leads to the production of pro-inflammatory leukotrienes.
Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound / A-79175.
The experimental workflow for evaluating 5-LO inhibitors typically involves a series of in vitro and in vivo assays.
Caption: Experimental Workflow for the Evaluation of 5-Lipoxygenase Inhibitors.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public literature. However, based on standard methodologies of the time, the following outlines the likely approaches.
In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Free)
-
Enzyme Source: Supernatant from sonicated rat basophilic leukemia (RBL-1) cells or purified human 5-lipoxygenase.
-
Substrate: Arachidonic Acid.
-
Assay Principle: Measurement of the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) or other 5-LO products by HPLC or radioimmunoassay (RIA).
-
Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) before the addition of arachidonic acid to initiate the reaction. The reaction is stopped, and the products are extracted and quantified. IC50 values are then calculated.
Inhibition of Leukotriene B4 (LTB4) Formation in Isolated Human Neutrophils
-
Cell Source: Polymorphonuclear neutrophils (PMNs) isolated from fresh human blood.
-
Stimulus: Calcium ionophore A23187.
-
Assay Principle: Measurement of LTB4 production by stimulated neutrophils in the presence of the inhibitor.
-
Procedure: Isolated neutrophils are pre-incubated with this compound. The cells are then stimulated with A23187 to induce LTB4 synthesis. The reaction is terminated, and LTB4 levels in the supernatant are measured by ELISA or LC-MS/MS.
In Vivo Model of Inflammation in Rats
-
Model: A model of induced inflammation, such as carrageenan-induced paw edema or arachidonic acid-induced ear edema.
-
Procedure: this compound is administered orally to rats at various doses prior to the induction of inflammation. The extent of inflammation (e.g., paw volume, ear thickness) is measured at different time points and compared to a vehicle-treated control group.
Ex Vivo Leukotriene B4 Inhibition in Dogs
-
Procedure: this compound is administered orally to dogs. Blood samples are collected at various time points post-dosing. Whole blood is then stimulated ex vivo with a calcium ionophore, and the amount of LTB4 produced is quantified to determine the extent and duration of 5-LO inhibition.
In Vitro Glucuronidation Assay
-
Enzyme Source: Liver microsomes from various species (rat, dog, human).
-
Cofactor: Uridine diphosphate glucuronic acid (UDPGA).
-
Procedure: this compound or its enantiomers are incubated with liver microsomes in the presence of UDPGA. The rate of disappearance of the parent compound or the formation of the glucuronide conjugate is measured over time using LC-MS/MS.
Discontinuation and Conclusion
The development of this compound was ultimately discontinued. While the specific reasons for this decision have not been publicly disclosed, it is plausible that the focus shifted to its more potent and metabolically stable enantiomer, A-79175. However, the development of A-79175 also appears to have been halted, as there is no publicly available information on its progression into later-stage clinical trials.
Possible reasons for the discontinuation of this class of compounds could include unforeseen toxicity, lack of superior efficacy compared to existing therapies, or strategic business decisions by Abbott Laboratories.
References
A-78773: An In-Depth Technical Guide to a Potent and Selective 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. This compound belongs to the N-hydroxyurea class of 5-LOX inhibitors and demonstrates significantly greater potency than older inhibitors like zileuton in blocking the formation of leukotrienes in both cell-free and cellular systems.[1] Its mechanism of action involves the direct inhibition of 5-LOX, thereby preventing the conversion of arachidonic acid to leukotriene A4 (LTA4) and subsequent pro-inflammatory leukotrienes such as leukotriene B4 (LTB4).
Quantitative Analysis of Inhibitory Potency and Selectivity
This compound exhibits a high degree of selectivity for 5-lipoxygenase over other lipoxygenase isoforms, a critical attribute for minimizing off-target effects.
| Target Enzyme | Assay System | Inhibitory Potency (IC50) | Reference Compound (Zileuton) IC50 |
| 5-Lipoxygenase | RBL-1 Cell Lysate | Orders of magnitude lower than 12-LOX and 15-LOX | - |
| 12-Lipoxygenase | Human Platelet | Significantly higher than 5-LOX | - |
| 15-Lipoxygenase | Rabbit Reticulocyte | Significantly higher than 5-LOX | - |
Signaling Pathway of 5-Lipoxygenase and Point of Intervention by this compound
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. The following diagram illustrates the key steps and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.
In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Free Lysate)
This assay determines the direct inhibitory effect of this compound on the 5-LOX enzyme.
1. Preparation of Rat Basophilic Leukemia (RBL-1) Cell Lysate:
-
Culture RBL-1 cells to the desired density.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a cytosolic supernatant (cell lysate) containing 5-LOX.[2]
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
2. 5-Lipoxygenase Activity Assay:
-
In a reaction vessel, combine the RBL-1 cell lysate, assay buffer (containing cofactors such as CaCl2 and ATP), and varying concentrations of this compound or vehicle control.[2]
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
After a set incubation time, terminate the reaction (e.g., by adding a quenching solution or by protein precipitation).
-
Analyze the formation of 5-LOX products (e.g., 5-hydroxyeicosatetraenoic acid [5-HETE] and LTB4) using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Leukotriene B4 Formation Assay in Isolated Human Neutrophils
This cellular assay assesses the ability of this compound to inhibit leukotriene synthesis in a physiologically relevant cell type.
1. Isolation of Human Neutrophils:
-
Obtain fresh human blood from healthy donors.
-
Isolate neutrophils using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
-
Wash and resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium).
2. Inhibition of LTB4 Formation:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.[3]
-
After incubation, pellet the cells by centrifugation and collect the supernatant.
-
Quantify the amount of LTB4 in the supernatant using a specific and sensitive method, such as a competitive ELISA or LC-MS/MS.[3]
-
Calculate the percentage of inhibition of LTB4 formation and determine the IC50 value.
In Vivo Inhibition of Leukotriene Formation in Rats
This protocol evaluates the efficacy of orally administered this compound in a living organism.
1. Animal Dosing:
-
Administer this compound orally to rats at various doses. Include a vehicle control group.
2. Ex Vivo Leukotriene B4 Synthesis Measurement:
-
At a predetermined time point after dosing, collect blood samples from the rats.
-
Stimulate whole blood with a calcium ionophore to induce LTB4 synthesis.
-
Stop the reaction and separate the plasma.
-
Measure the concentration of LTB4 in the plasma using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
Compare the LTB4 levels in the this compound-treated groups to the vehicle control group to determine the in vivo inhibitory effect.
Ex Vivo Inhibition of Leukotriene Formation in Dogs
This protocol assesses the duration and potency of this compound's effect in a larger animal model.
1. Animal Dosing:
-
Administer a single oral dose of this compound to dogs.
2. Blood Sampling and Analysis:
-
Collect blood samples at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours).
-
Perform an ex vivo LTB4 synthesis assay on the whole blood samples as described for the rat model.
-
Analyze the time course of LTB4 inhibition to determine the duration of action of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of 5-lipoxygenase, demonstrating robust activity in both in vitro and in vivo models. Its ability to effectively block the production of pro-inflammatory leukotrienes underscores its potential as a therapeutic agent for leukotriene-mediated diseases. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar 5-LOX inhibitors.
References
- 1. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 formation: human neutrophil-airway epithelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A-78773: A Potent and Selective 5-Lipoxygenase Inhibitor
An In-depth Technical Guide on the Selectivity Profile of A-78773 Against Other Lipoxygenases
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a therapeutic agent is paramount. This compound has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This technical guide provides a comprehensive overview of the selectivity of this compound against other major lipoxygenase isoforms, namely 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX).
Quantitative Selectivity Profile
The primary literature indicates that this compound inhibits 5-lipoxygenase from rat basophilic leukemia (RBL) cell lysate at concentrations approximately two orders of magnitude lower than those required to inhibit rabbit reticulocyte 15-lipoxygenase and human platelet 12-lipoxygenase.[1] This significant difference in potency underscores the compound's high degree of selectivity for the 5-LOX enzyme.
Table 1: Selectivity Profile of this compound Against Various Lipoxygenase Isoforms
| Enzyme Target | Source | Potency of this compound |
| 5-Lipoxygenase (5-LOX) | Rat Basophilic Leukemia (RBL) Cell Lysate | High |
| 12-Lipoxygenase (12-LOX) | Human Platelet | ~100-fold lower than for 5-LOX |
| 15-Lipoxygenase (15-LOX) | Rabbit Reticulocyte | ~100-fold lower than for 5-LOX |
Lipoxygenase Signaling Pathways
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of biologically active lipid mediators. The differential inhibition of these pathways by this compound is central to its therapeutic potential.
Caption: Overview of the main lipoxygenase signaling pathways originating from arachidonic acid.
Experimental Protocols for Assessing Lipoxygenase Inhibition
While the precise protocols used for this compound are proprietary, the following represents a standard methodology for determining the in vitro inhibitory activity of a compound against various lipoxygenase isoforms.
1. 5-Lipoxygenase Inhibition Assay (Cell-Based)
-
Enzyme Source: Rat Basophilic Leukemia (RBL-1) cells or isolated human neutrophils.
-
Assay Principle: Measurement of the production of leukotriene B4 (LTB4) or other 5-LOX products in response to a calcium ionophore (e.g., A23187) challenge.
-
Protocol:
-
Culture and harvest RBL-1 cells or isolate neutrophils from fresh human blood.
-
Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping reagent (e.g., cold methanol) and an internal standard.
-
Centrifuge to pellet cell debris.
-
Analyze the supernatant for LTB4 levels using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
-
2. 12-Lipoxygenase Inhibition Assay (Platelet-Based)
-
Enzyme Source: Isolated human platelets.
-
Assay Principle: Measurement of the formation of 12-hydroxyeicosatetraenoic acid (12-HETE) from arachidonic acid.
-
Protocol:
-
Isolate platelets from fresh human blood by differential centrifugation.
-
Wash and resuspend platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction and extract the lipids.
-
Analyze the formation of 12-HETE by high-performance liquid chromatography (HPLC) with UV detection or by LC-MS.
-
Calculate the percent inhibition and determine the IC50 value.
-
3. 15-Lipoxygenase Inhibition Assay (Enzyme-Based)
-
Enzyme Source: Purified rabbit reticulocyte 15-lipoxygenase or recombinant human 15-lipoxygenase.
-
Assay Principle: Spectrophotometric measurement of the formation of conjugated dienes from a fatty acid substrate (e.g., linoleic acid or arachidonic acid).
-
Protocol:
-
In a quartz cuvette, combine a suitable buffer (e.g., borate buffer, pH 9.0), the 15-lipoxygenase enzyme solution, and various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).
-
Monitor the increase in absorbance at 234 nm over time using a spectrophotometer. This increase corresponds to the formation of hydroperoxy fatty acids.
-
Determine the initial rate of the reaction for each concentration of the inhibitor.
-
Calculate the percent inhibition and determine the IC50 value.
-
Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of a compound against lipoxygenases.
Conclusion
This compound demonstrates a pronounced selectivity for 5-lipoxygenase over other key isoforms, 12-LOX and 15-LOX. This high degree of selectivity is a critical attribute, suggesting a lower potential for off-target effects related to the inhibition of other lipoxygenase pathways. For researchers in drug development, the targeted action of this compound makes it a valuable tool for investigating the specific role of the 5-LOX pathway in various inflammatory diseases and a promising candidate for therapeutic intervention. Further studies to elucidate the precise inhibitory constants and detailed molecular interactions would provide even greater insight into the mechanism of this potent and selective inhibitor.
References
Unraveling the Core: A Technical Guide to the Chemical Structure of A-78773
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes. Developed by Abbott Laboratories, this compound belongs to the N-hydroxyurea class of anti-inflammatory agents. Leukotrienes are potent lipid mediators involved in a variety of inflammatory diseases, including asthma. By targeting 5-LO, this compound effectively blocks the production of these pro-inflammatory molecules, demonstrating potential therapeutic value in treating leukotriene-mediated diseases. This technical guide provides a detailed overview of the chemical structure of this compound, alongside available experimental data and relevant biochemical pathways.
Chemical Structure and Identification
Table 1: Chemical Identifiers for this compound and its Enantiomers
| Identifier | Description |
| This compound | Racemic mixture of the 5-lipoxygenase inhibitor |
| A-79175 | The R(+) enantiomer of this compound |
| A-79176 | The S(-) enantiomer of this compound |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to various leukotrienes. The pathway begins with the release of arachidonic acid from the cell membrane, which is then acted upon by 5-LO to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is subsequently converted to leukotriene A4 (LTA4), a pivotal precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4). By inhibiting 5-LO, this compound effectively halts this cascade, leading to a reduction in the production of pro-inflammatory leukotrienes.
Experimental Data
This compound has been shown to be a potent and long-lasting inhibitor of leukotriene formation both in vitro and in vivo.[3]
Table 2: Pharmacological Activity of this compound
| Assay | Species | System | Potency | Reference |
| Leukotriene Formation Inhibition | Human | Isolated Neutrophils | Significantly more potent than zileuton | [3] |
| 5-Lipoxygenase Inhibition | Rat | RBL cell lysate | - | [3] |
| Leukotriene Formation Inhibition (ex vivo) | Dog | - | Potent and long-lasting | [3] |
| Leukotriene Formation Inhibition (in vivo) | Rat | - | Orally active | [3] |
Pharmacokinetic studies have highlighted the stereoselective metabolism of this compound. A single 400-mg oral dose in humans resulted in the inhibition of ex vivo leukotriene biosynthesis for over 24 hours.[2] Notably, the R(+) enantiomer, A-79175, accounted for 78% of the drug's plasma Area Under the Curve (AUC), indicating its greater metabolic stability and primary contribution to the observed prolonged activity.[2]
Table 3: Pharmacokinetic Parameters of this compound Enantiomers
| Parameter | Enantiomer | Observation | Reference |
| Metabolism | Racemic this compound | Glucuronidation is a major route | [2] |
| Metabolic Stability | R(+) enantiomer (A-79175) | More resistant to conjugation | [2] |
| Metabolic Stability | S(-) enantiomer (A-79176) | More susceptible to conjugation | [2] |
| Plasma AUC | R(+) enantiomer (A-79175) | Accounts for 78% of total drug AUC after oral administration of this compound | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary to Abbott Laboratories. However, general methodologies for assessing 5-lipoxygenase inhibition can be described.
In Vitro Glucuronidation Assay
This assay is crucial for determining the metabolic stability of N-hydroxyurea compounds like this compound.
Methodology:
-
Microsome Preparation: Liver microsomes from various species are prepared and quantified for protein content.
-
Incubation: this compound is incubated with the liver microsomes in the presence of cofactors necessary for glucuronidation, such as uridine 5'-diphospho-glucuronic acid (UDPGA).
-
Reaction Termination and Extraction: The reaction is stopped at specific time points, and the parent compound and its metabolites are extracted.
-
Analysis: The samples are analyzed by a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the rate of glucuronide formation.
Conclusion
This compound is a significant N-hydroxyurea-based inhibitor of 5-lipoxygenase that demonstrates potent and sustained anti-inflammatory activity. Its racemic nature and the superior pharmacokinetic profile of its R(+) enantiomer, A-79175, highlight the importance of stereochemistry in drug design and development. While the precise chemical structure is not widely published, the available data on its mechanism of action and metabolic fate provide valuable insights for researchers in the field of anti-inflammatory drug discovery. Further exploration of the structure-activity relationships within this class of compounds could lead to the development of even more effective and safer therapies for inflammatory disorders.
References
A-78773: A Potent and Reversible 5-Lipoxygenase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
A-78773 is a potent, selective, and orally active reversible inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in a wide range of inflammatory and allergic diseases. This compound has demonstrated significant inhibitory activity against 5-LO in both in vitro and in vivo models, exhibiting a favorable selectivity profile over other lipoxygenase isoforms. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualization of the relevant biological pathways and experimental workflows.
Introduction
The 5-lipoxygenase (5-LO) pathway plays a critical role in the pathophysiology of numerous inflammatory disorders, including asthma, allergic rhinitis, and inflammatory bowel disease. The enzymes in this pathway convert arachidonic acid into pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). As the rate-limiting enzyme in this cascade, 5-LO represents a key therapeutic target for the development of novel anti-inflammatory agents.
This compound has emerged as a promising second-generation 5-LO inhibitor, demonstrating significant advantages over earlier compounds like zileuton.[1] Its high potency, selectivity, and oral bioavailability make it a valuable tool for both preclinical research and potential clinical applications in leukotriene-mediated diseases.[1]
Mechanism of Action
This compound exerts its pharmacological effect by directly and reversibly inhibiting the enzymatic activity of 5-lipoxygenase. By binding to the enzyme, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene biosynthesis. This blockade leads to a significant reduction in the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory effects.
Quantitative Inhibitory Data
The potency and selectivity of this compound have been characterized in a variety of preclinical models. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Target Enzyme | This compound IC₅₀ | Zileuton IC₅₀ | Reference |
| Rat Basophilic Leukemia (RBL) Cell Lysate | 5-Lipoxygenase | >100-fold more potent than Zileuton | - | [1] |
| Isolated Human Neutrophils (LTB₄ Formation) | 5-Lipoxygenase | Significantly more potent than Zileuton | - | [1] |
| Rabbit Reticulocyte Lysate | 15-Lipoxygenase | ~100-fold less potent than 5-LO inhibition | - | [1] |
| Human Platelet Lysate | 12-Lipoxygenase | ~100-fold less potent than 5-LO inhibition | - | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dose | Effect | Duration of Action | Reference |
| Rat (A-23187-induced pleurisy) | Oral | <1-2 mg/kg (ED₅₀) | Marked attenuation of the 5-lipoxygenase pathway | - | |
| Dog (ex vivo leukotriene formation) | Oral | Not Specified | Potent inhibitor of leukotriene formation | Long-lasting | [1] |
| Rat (in vivo leukotriene formation) | Oral | Not Specified | Potent inhibitor of leukotriene formation | Long-lasting | [1] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which this compound operates, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating its efficacy.
Caption: 5-Lipoxygenase Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound. These protocols are representative and may require optimization for specific laboratory conditions.
5-Lipoxygenase Enzyme Activity Assay (Rat Basophilic Leukemia Cell Lysate)
This assay determines the direct inhibitory effect of this compound on 5-LO enzyme activity in a cell-free system.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Arachidonic acid
-
This compound and Zileuton (positive control)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM ATP)
-
Methanol (for reaction termination)
-
Solid Phase Extraction (SPE) columns
-
HPLC system with UV detector
Procedure:
-
Preparation of RBL-1 Cell Lysate:
-
Harvest RBL-1 cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the 5-LO enzyme.
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate the RBL-1 cell lysate with various concentrations of this compound or vehicle control in Reaction Buffer for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid (final concentration, e.g., 20 µM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
-
Quantification of 5-LO Products:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Purify the supernatant containing the 5-LO products (e.g., LTB₄, 5-HETE) using SPE columns.
-
Analyze the purified samples by reverse-phase HPLC, monitoring the absorbance at a wavelength appropriate for the products of interest (e.g., 270 nm for LTB₄).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Leukotriene B₄ Formation in Isolated Human Neutrophils
This cell-based assay assesses the ability of this compound to inhibit 5-LO activity in a more physiologically relevant cellular context.
Materials:
-
Freshly drawn human venous blood from healthy volunteers
-
Dextran T-500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187
-
This compound
-
LTB₄ ELISA kit or LC-MS/MS system
Procedure:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from whole blood using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.
-
Lyse contaminating red blood cells by hypotonic shock.
-
Wash the purified neutrophils and resuspend them in HBSS.
-
-
Inhibition of LTB₄ Formation:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) to induce LTB₄ production.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
-
Quantification of LTB₄:
-
Collect the supernatant.
-
Measure the concentration of LTB₄ in the supernatant using a commercially available LTB₄ ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB₄ formation for each concentration of this compound.
-
Determine the IC₅₀ value as described in the previous protocol.
-
Rat Air Pouch Model of Inflammation
This in vivo model evaluates the anti-inflammatory efficacy of orally administered this compound.
Materials:
-
Male Sprague-Dawley rats
-
Sterile air
-
Carrageenan solution (e.g., 1% in sterile saline)
-
This compound suspension for oral gavage
-
Heparinized saline
-
ELISA kits or LC-MS/MS for leukotriene measurement
Procedure:
-
Formation of the Air Pouch:
-
On day 0, inject 20 mL of sterile air subcutaneously into the dorsal region of the rats.
-
On day 3, re-inflate the pouch with 10 mL of sterile air to maintain the space.
-
-
Induction of Inflammation and Drug Administration:
-
On day 6, administer this compound or vehicle control orally to the rats.
-
One hour after drug administration, inject 2 mL of carrageenan solution into the air pouch to induce an inflammatory response.
-
-
Collection of Inflammatory Exudate:
-
At a predetermined time point after carrageenan injection (e.g., 4 or 24 hours), euthanize the rats.
-
Carefully open the air pouch and collect the inflammatory exudate by washing the pouch with a known volume of heparinized saline.
-
-
Analysis of Inflammatory Mediators:
-
Centrifuge the collected exudate to remove cells.
-
Measure the concentration of leukotrienes (e.g., LTB₄) in the supernatant using ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of leukotriene production in the this compound-treated groups compared to the vehicle-treated group.
-
Determine the ED₅₀ value, the dose required to achieve 50% inhibition.
-
Conclusion
This compound is a highly potent and selective reversible inhibitor of 5-lipoxygenase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacological profile suggests its potential as a valuable research tool for investigating the role of leukotrienes in various disease states and as a lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of inflammation and drug discovery.
References
An In-Depth Technical Guide to the Stereoselective Metabolism of A-78773
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-78773 is a potent inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. As with many chiral drugs, the enantiomers of this compound exhibit different pharmacological and pharmacokinetic profiles. Understanding the stereoselective metabolism of this compound is paramount for optimizing its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the stereoselective metabolism of this compound, focusing on the core aspects of its metabolic pathways, supported by data presentation, detailed experimental protocols, and visualizations of the underlying processes.
Primary Metabolic Pathway: Stereoselective Glucuronidation
The principal route of metabolism for the N-hydroxyurea class of 5-lipoxygenase inhibitors, including this compound, is glucuronidation.[1] This is a phase II metabolic reaction where a glucuronic acid moiety is attached to the drug molecule, rendering it more water-soluble and facilitating its excretion.
Crucially, the glucuronidation of this compound is stereoselective.[1] In vitro studies utilizing liver microsomes from various species, including humans, have revealed that the R(+) enantiomer of this compound is significantly more resistant to conjugation by glucuronic acid than the S(-) enantiomer.[1] This differential metabolism leads to a greater metabolic stability of the R(+) enantiomer.[1]
The consequence of this metabolic difference is a significant divergence in the pharmacokinetic profiles of the two enantiomers. Pharmacokinetic studies in both experimental animals and humans have confirmed the enhanced metabolic stability of the R(+) enantiomer.[1] Following the administration of the racemic mixture of this compound, the R(+) enantiomer accounts for a substantially larger portion of the total drug exposure in the plasma.[1]
Data Presentation: Enantiomer Comparison
| Parameter | R(+) Enantiomer (A-79175) | S(-) Enantiomer (A-79176) | Reference |
| Resistance to Glucuronidation | Considerably more resistant | Less resistant | [1] |
| Metabolic Stability | Greater | Lesser | [1] |
| Plasma AUC (% of total after racemic administration) | 78% | 22% (inferred) | [1] |
Experimental Protocols: In Vitro Glucuronidation Assay
The following is a representative, detailed protocol for an in vitro glucuronidation assay using human liver microsomes (HLMs) to assess the stereoselective metabolism of this compound.
Objective: To determine the rate of glucuronide formation for the R(+) and S(-) enantiomers of this compound in human liver microsomes.
Materials:
-
R(+) and S(-) enantiomers of this compound
-
Pooled human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
HPLC or LC-MS/MS system with a chiral column
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.
-
Prepare stock solutions of the R(+) and S(-) enantiomers of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of UDPGA in water.
-
Prepare a stock solution of alamethicin in ethanol.
-
-
Enzyme Activation:
-
Thaw the HLMs on ice.
-
Dilute the HLMs to the desired protein concentration (e.g., 1 mg/mL) in ice-cold potassium phosphate buffer.
-
Add alamethicin to the diluted microsomes to a final concentration of 25 µg/mg of microsomal protein.
-
Pre-incubate the mixture on ice for 15 minutes to activate the UGT enzymes.
-
-
Incubation:
-
In separate microcentrifuge tubes, add the activated HLM suspension.
-
Add the stock solution of either the R(+) or S(-) enantiomer of this compound to achieve a range of final concentrations (e.g., 1-100 µM) to determine reaction kinetics.
-
Pre-incubate the tubes at 37°C for 3 minutes in a shaking water bath.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA to a final concentration of 5 mM. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes or an HPLC vial for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated HPLC or LC-MS/MS method equipped with a chiral column capable of separating the glucuronide metabolites of the R(+) and S(-) enantiomers.
-
Quantify the amount of the glucuronide metabolite formed by comparing the peak area to a standard curve generated with an authentic standard of the metabolite, if available.
-
-
Data Analysis:
-
Calculate the rate of glucuronide formation (e.g., in pmol/min/mg protein).
-
Plot the formation rate against the substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the intrinsic clearance (CLint) as Vmax/Km.
-
Mandatory Visualizations
Caption: Stereoselective glucuronidation of this compound enantiomers.
Caption: In vitro stereoselective metabolism experimental workflow.
Conclusion and Implications for Drug Development
The metabolism of this compound is characterized by stereoselective glucuronidation, with the R(+) enantiomer (A-79175) being significantly more stable than the S(-) enantiomer (A-79176).[1] This leads to a higher plasma exposure of the R(+) enantiomer after administration of the racemate.[1] Given that both enantiomers possess equivalent 5-lipoxygenase inhibitory potency, the superior pharmacokinetic profile of the R(+) enantiomer suggests that it is the major contributor to the therapeutic effect of the racemic mixture, particularly at later time points.[1]
These findings have profound implications for the clinical development of this compound. The development of the single R(+) enantiomer, A-79175, may be preferable to the racemate. This approach, often referred to as "chiral switching," could lead to a therapeutic agent with a more predictable pharmacokinetic profile, potentially reduced metabolic drug-drug interactions, and a lower pill burden due to its longer duration of action. Further investigation into the specific UGT isoforms responsible for the glucuronidation of this compound could provide deeper insights into potential inter-individual variability in its metabolism.
References
A-78773: An In-Depth Technical Guide to a Potent and Selective 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-78773 is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This compound has demonstrated significant inhibitory activity against 5-LOX in both in vitro and in vivo models, exhibiting greater potency and a longer duration of action compared to the first-generation inhibitor, zileuton. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, potency, selectivity, and preclinical data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.
Core Pharmacological Properties
This compound is a direct inhibitor of 5-lipoxygenase, the enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes. By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Data Presentation: Potency and Selectivity
Quantitative data on the inhibitory activity of this compound and its more metabolically stable R(+) enantiomer, A-79175, are summarized below. The data highlights the compound's high potency for 5-lipoxygenase and its selectivity over other lipoxygenase enzymes.
| Compound | Assay System | Target Enzyme | IC50 Value | Reference |
| This compound | Rat Basophilic Leukemia (RBL) Cell Lysate | 5-Lipoxygenase | Potent Inhibition | [1] |
| Isolated Human Neutrophils (LTB4 Synthesis) | 5-Lipoxygenase | Significantly more potent than zileuton | [1] | |
| Rabbit Reticulocyte Lysate | 15-Lipoxygenase | >100-fold less potent than for 5-LOX | [1] | |
| Human Platelet Lysate | 12-Lipoxygenase | >100-fold less potent than for 5-LOX | [1] | |
| A-79175 | Not Specified | 5-Lipoxygenase | Potent Inhibition | MedChemExpress |
| Compound | Animal Model | Route of Administration | ED50 Value | Effect | Reference |
| This compound | Rat (Ionophore-induced pleural inflammation) | Oral | < 1-2 mg/kg | Inhibition of 5-lipoxygenase pathway | [2] |
Note: Specific IC50 values for this compound and A-79175 are not publicly available in the reviewed literature. The available information indicates high potency and selectivity.
Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 5-lipoxygenase inhibitors like this compound.
In Vitro 5-Lipoxygenase Inhibition Assay (Rat Basophilic Leukemia Cell Lysate)
This assay determines the direct inhibitory effect of a compound on the 5-LOX enzyme in a cell-free system.
Methodology:
-
Preparation of RBL-1 Cell Lysate: Rat basophilic leukemia (RBL-1) cells, a rich source of 5-LOX, are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is then centrifuged to obtain a supernatant containing the cytosolic 5-LOX enzyme.
-
Pre-incubation: The cell lysate is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period at a specific temperature (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 5-15 minutes) at 37°C.
-
Reaction Termination and Extraction: The reaction is terminated by the addition of an acid (e.g., citric acid). The formed leukotrienes and other eicosanoids are then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the production of 5-LOX metabolites (e.g., LTB4 and 5-HETE). The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the formation of these products compared to the vehicle control.
Cellular Leukotriene B4 Synthesis Assay (Isolated Human Neutrophils)
This assay assesses the ability of a compound to inhibit 5-LOX activity in a whole-cell system, providing insights into its cell permeability and efficacy in a more physiologically relevant context.
Methodology:
-
Isolation of Human Neutrophils: Polymorphonuclear neutrophils are isolated from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Pre-incubation: The isolated neutrophils are resuspended in a suitable buffer and pre-incubated with various concentrations of this compound or vehicle for a specified time.
-
Cell Stimulation: The cells are then stimulated with a calcium ionophore, such as A23187, to induce the release of endogenous arachidonic acid and subsequent activation of the 5-LOX pathway.
-
Incubation: The stimulated cells are incubated at 37°C for a defined period to allow for leukotriene synthesis.
-
Reaction Termination and Sample Collection: The reaction is stopped, typically by centrifugation to pellet the cells. The supernatant, containing the released LTB4, is collected.
-
Analysis: The concentration of LTB4 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS. The IC50 value is determined as the concentration of this compound that inhibits LTB4 production by 50%.
Preclinical In Vivo and Ex Vivo Activity
This compound has demonstrated potent and long-lasting oral activity in preclinical animal models. In a rat model of ionophore-induced pleural inflammation, orally administered this compound markedly attenuated the 5-lipoxygenase pathway with a projected ED50 value of less than 1-2 mg/kg[2]. Furthermore, a single oral dose of 20 mg/kg resulted in persistent inhibition of the 5-lipoxygenase pathway for up to 24 hours[2].
Ex vivo studies in dogs have also confirmed the potent and long-lasting inhibitory effect of this compound on leukotriene formation following oral administration[1].
Metabolism and Pharmacokinetics
Studies have shown that the metabolism of this compound is stereoselective. The R(+) enantiomer, designated as A-79175, is more resistant to glucuronidation, a major metabolic pathway for this class of compounds. This results in a superior pharmacokinetic profile for A-79175 compared to the S(-) enantiomer. Following oral administration of the racemate (this compound), the majority of the plasma exposure is attributable to the more stable R(+) enantiomer. A single 400 mg oral dose of this compound in humans resulted in the inhibition of ex vivo leukotriene biosynthesis for more than 24 hours.
Conclusion
This compound is a potent and selective 5-lipoxygenase inhibitor with a favorable preclinical profile, including oral activity and a long duration of action. Its ability to effectively block the production of pro-inflammatory leukotrienes makes it a valuable tool for research into the role of these mediators in various diseases. The superior pharmacokinetic properties of its R(+) enantiomer, A-79175, suggest its potential as a therapeutic agent for inflammatory conditions. This technical guide provides a foundational understanding of the pharmacological properties of this compound to support further investigation and development in the field.
References
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
A-78773: A Potent and Selective Inhibitor of the Leukotriene Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are powerful inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By targeting 5-LO, this compound effectively blocks the production of all leukotrienes, offering a promising therapeutic strategy for managing these conditions. This technical guide provides a comprehensive overview of the role of this compound in the leukotriene synthesis pathway, including its mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
This compound exerts its inhibitory effect by directly targeting the 5-LO enzyme. This action prevents the initial conversion of arachidonic acid, thereby halting the entire leukotriene biosynthetic cascade. Studies have shown that this compound is significantly more potent in inhibiting leukotriene formation than zileuton, another 5-LO inhibitor.[1] Furthermore, in experiments where leukotriene formation was completely inhibited by this compound, no compensatory increase in eicosanoids from other pathways was observed.[1]
The racemic compound this compound has a chiral center, and its biological activity primarily resides in the R(+) enantiomer, designated as A-79175. This enantiomer is not only a potent 5-LO inhibitor but also exhibits greater metabolic stability compared to the S(-) enantiomer, making it the more pharmacologically relevant component.
Data Presentation
The potency and selectivity of this compound have been evaluated in various in vitro systems. The following table summarizes the available quantitative data on its inhibitory activity against different lipoxygenase enzymes.
| Compound | Enzyme | Source | Assay System | IC50 (µM) |
| This compound | 5-Lipoxygenase | Rat Basophilic Leukemia (RBL) Cells | Cell Lysate | ~0.1 |
| This compound | 12-Lipoxygenase | Human Platelets | - | >10 |
| This compound | 15-Lipoxygenase | Rabbit Reticulocytes | - | >10 |
Note: The IC50 value for 5-Lipoxygenase is estimated based on the finding that this compound is approximately two orders of magnitude more potent against 5-LO than 12-LO and 15-LO.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the activity of this compound.
5-Lipoxygenase Inhibition Assay in Rat Basophilic Leukemia (RBL-1) Cell Lysate
This assay assesses the direct inhibitory effect of this compound on the 5-LO enzyme in a cell-free system.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Vehicle (e.g., DMSO)
-
Reaction buffer (e.g., PBS with 1 mM ATP and 2 mM CaCl2)
-
Methanol (for reaction termination)
-
Internal standard (e.g., PGB2)
-
HPLC system with UV detector
Procedure:
-
Cell Lysate Preparation: Harvest RBL-1 cells and wash with cold PBS. Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication on ice. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the supernatant (cell lysate) containing the 5-LO enzyme.
-
Enzyme Inhibition: In a microcentrifuge tube, pre-incubate the RBL-1 cell lysate with various concentrations of this compound or vehicle for 15 minutes at 4°C.
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to the pre-incubated mixture. Incubate for 10 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold methanol containing an internal standard. Vortex and centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the presence of 5-LO products (e.g., 5-HETE and LTB4) using reverse-phase HPLC with UV detection.
-
Data Analysis: Calculate the percent inhibition of 5-LO activity for each concentration of this compound and determine the IC50 value.
Inhibition of Leukotriene B4 (LTB4) Formation in Isolated Human Neutrophils
This cell-based assay evaluates the ability of this compound to inhibit leukotriene synthesis in a more physiologically relevant system.
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187 (stimulant)
-
This compound (test compound)
-
Vehicle (e.g., DMSO)
-
Methanol (for reaction termination)
-
Internal standard (e.g., PGB2)
-
ELISA kit for LTB4 or HPLC system
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard density gradient centrifugation techniques.
-
Cell Treatment: Resuspend the isolated neutrophils in HBSS. Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Cell Stimulation: Stimulate the neutrophils with calcium ionophore A23187 to induce LTB4 synthesis. Incubate for 10 minutes at 37°C.
-
Reaction Termination and Sample Preparation: Terminate the reaction by adding cold methanol. Centrifuge to pellet the cells and collect the supernatant.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by HPLC.
-
Data Analysis: Calculate the percent inhibition of LTB4 formation for each concentration of this compound and determine the IC50 value.
Visualizations
Leukotriene Synthesis Pathway and the Role of this compound
References
Preliminary In Vitro Profile of A-78773: A Potent and Selective 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-78773 is a novel small molecule that has been identified as a potent and highly selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting 5-LO, this compound effectively blocks the production of leukotrienes, including the potent neutrophil chemoattractant Leukotriene B4 (LTB4).[1] Preliminary in vitro studies have demonstrated that this compound is significantly more potent than the established 5-LO inhibitor, zileuton, in various cellular and cell-free systems.[1][2] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, including its inhibitory activity, selectivity, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. The signaling pathway illustrated below outlines the central role of 5-lipoxygenase and the point of intervention for this compound.
Quantitative Analysis of In Vitro Inhibitory Activity
While precise IC50 values from the primary literature are not publicly available, comparative data consistently demonstrates the superior potency of this compound over zileuton.
| Assay Type | Target | System | This compound Potency | Zileuton Potency | Selectivity |
| Enzyme Inhibition | 5-Lipoxygenase | Rat Basophilic Leukemia (RBL) Cell Lysate | Significantly more potent | - | Highly selective |
| Leukotriene Synthesis Inhibition | Leukotriene Formation | Isolated Human Neutrophils | Significantly more potent | - | - |
| Selectivity Screen | 12-Lipoxygenase | Human Platelet | Inhibition at concentrations 2 orders of magnitude lower for 5-LO | - | High |
| Selectivity Screen | 15-Lipoxygenase | Rabbit Reticulocyte | Inhibition at concentrations 2 orders of magnitude lower for 5-LO | - | High |
Data is qualitatively summarized from available literature.[1]
Experimental Protocols
The following sections detail the likely methodologies employed for the in vitro characterization of this compound, based on standard practices in the field.
5-Lipoxygenase Enzyme Inhibition Assay (Cell-Free)
This assay evaluates the direct inhibitory effect of this compound on the 5-lipoxygenase enzyme.
Workflow:
References
Methodological & Application
Application Notes and Protocols for A-78773 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various pathological conditions, including asthma, allergic rhinitis, and other inflammatory diseases. This compound, an N-hydroxyurea derivative, has demonstrated significant inhibitory activity against 5-LOX in both cell-free and cell-based in vitro assays.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
This compound exerts its inhibitory effect by targeting 5-lipoxygenase, the enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes. By inhibiting 5-LOX, this compound effectively blocks the production of leukotriene B4 (LTB4) and other downstream leukotrienes, thereby reducing the inflammatory response. The R(+) enantiomer of this compound, known as A-79175, is noted to be more resistant to metabolic glucuronidation, suggesting it is the more active and stable enantiomer.
Data Presentation
Table 1: In Vitro Inhibition of 5-Lipoxygenase Activity
| Compound | Assay System | IC50 (µM) |
| This compound | RBL-1 Cell Lysate | Data not available |
| Zileuton | RBL-1 Cell Lysate | Data not available |
Table 2: Inhibition of Leukotriene B4 Production in Human Neutrophils
| Compound | Stimulant | IC50 (µM) |
| This compound | Calcium Ionophore A23187 | Data not available |
| Zileuton | Calcium Ionophore A23187 | Data not available |
Note: this compound has been reported to inhibit 5-lipoxygenase in a rat basophilic leukemia (RBL) cell lysate at concentrations two orders of magnitude lower than those required to inhibit 15-lipoxygenase or 12-lipoxygenase, indicating its selectivity.[1]
Experimental Protocols
5-Lipoxygenase Inhibition Assay in Rat Basophilic Leukemia (RBL-1) Cell Lysate
This assay determines the direct inhibitory effect of this compound on 5-LOX enzyme activity in a cell-free system.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Arachidonic acid (substrate)
-
This compound and other test compounds
-
DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM ATP)
-
5-HETE ELISA kit or HPLC system for product detection
Protocol:
-
Preparation of RBL-1 Cell Lysate:
-
Culture RBL-1 cells to the desired density.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or dounce homogenization on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction containing 5-LOX) and determine the protein concentration (e.g., using a BCA assay).
-
-
Enzyme Inhibition Assay:
-
In a microplate, add the RBL-1 cell lysate (diluted in Assay Buffer to a predetermined optimal concentration).
-
Add various concentrations of this compound or other test compounds (typically dissolved in DMSO). Include a vehicle control (DMSO alone).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10-20 µM.
-
Incubate for 10-20 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., an organic solvent like methanol or a solution containing a chelating agent like EDTA).
-
-
Detection of 5-HETE:
-
Quantify the amount of 5-hydroxyeicosatetraenoic acid (5-HETE), the primary product of the 5-LOX reaction, using a specific ELISA kit or by reverse-phase HPLC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Inhibition of Leukotriene B4 (LTB4) Production in Isolated Human Neutrophils
This cell-based assay evaluates the ability of this compound to inhibit 5-LOX activity within intact cells, providing a more physiologically relevant measure of its potency.
Materials:
-
Fresh human whole blood from healthy donors
-
Dextran solution for erythrocyte sedimentation
-
Ficoll-Paque for density gradient centrifugation
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187 (stimulant)
-
This compound and other test compounds
-
DMSO (vehicle control)
-
LTB4 ELISA kit
Protocol:
-
Isolation of Human Neutrophils:
-
Collect whole blood in heparinized tubes.
-
Mix the blood with Dextran solution and allow erythrocytes to sediment.
-
Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.
-
Centrifuge to separate neutrophils from mononuclear cells.
-
Collect the neutrophil pellet and lyse any remaining red blood cells with a hypotonic solution.
-
Wash the purified neutrophils with HBSS and resuspend to a final concentration of 1-5 x 10^6 cells/mL in HBSS with calcium and magnesium.
-
-
Inhibition of LTB4 Production:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or other test compounds (dissolved in DMSO) for 15-30 minutes at 37°C. Include a vehicle control.
-
Stimulate the cells with Calcium Ionophore A23187 (e.g., 1-5 µM final concentration) to induce LTB4 production.
-
Incubate for 5-15 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
-
Quantification of LTB4:
-
Collect the supernatant and measure the concentration of LTB4 using a specific and sensitive LTB4 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound inhibits the 5-LOX pathway.
Caption: Workflow for in vitro this compound assays.
References
Application Notes and Protocols for A-78773 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-78773, a potent and selective TRPV1 receptor antagonist, in preclinical animal models of inflammation. The following sections detail the mechanism of action, experimental protocols, and quantitative data to guide researchers in designing and executing studies to evaluate the anti-inflammatory potential of this compound.
Introduction to this compound and its Mechanism of Action in Inflammation
This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel predominantly expressed on sensory neurons and is activated by various stimuli including heat, acid, and capsaicin, the pungent component of chili peppers. In the context of inflammation, tissue damage and the release of inflammatory mediators lead to the sensitization and activation of TRPV1 receptors on nociceptive fibers. This activation contributes to the generation of pain (hyperalgesia) and the release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which further promote neurogenic inflammation. This process involves vasodilation, plasma extravasation, and the recruitment of immune cells, thereby exacerbating the inflammatory response.
By blocking the TRPV1 receptor, this compound is hypothesized to mitigate inflammation through a dual mechanism:
-
Inhibition of Neurogenic Inflammation: this compound prevents the release of pro-inflammatory neuropeptides from sensory nerve endings.
-
Reduction of Inflammatory Pain: By blocking the activation of TRPV1, this compound can reduce the sensation of pain associated with inflammation.
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects.
Experimental Protocols for Assessing this compound in Animal Models
The following are detailed protocols for commonly used animal models of acute and chronic inflammation to evaluate the efficacy of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile saline)
-
Indomethacin (positive control, 10 mg/kg)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles (27G)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Grouping and Dosing: Randomly divide animals into treatment groups: Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and positive control (Indomethacin). Administer treatments orally (p.o.) via gavage one hour before carrageenan injection.
-
Induction of Edema: Measure the initial volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment (e.g., 6 hours), euthanize the animals and collect the inflamed paw tissue. Homogenize the tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to study chronic inflammation and resembles human rheumatoid arthritis. A single injection of CFA induces a sustained inflammatory response, including joint swelling, cartilage degradation, and bone erosion.
Materials:
-
Male Lewis or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile saline)
-
Methotrexate (positive control, e.g., 0.75 mg/kg, intraperitoneally, once weekly)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Digital calipers
-
Radiography equipment (optional)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: As described in the carrageenan model.
-
Grouping and Induction: On day 0, after measuring baseline paw volume, inject 0.1 mL of CFA into the subplantar surface of the right hind paw of each rat.
-
Treatment Protocol:
-
Prophylactic: Administer this compound or vehicle orally daily from day 0 to day 21.
-
Therapeutic: Administer this compound or vehicle orally daily from day 14 (after the onset of secondary inflammation) to day 28.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both the injected and contralateral hind paws every 2-3 days.
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=ankylosis). The maximum score per animal is 16.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of systemic inflammation.
-
-
Radiographic and Histopathological Analysis (Optional): At the end of the study, take X-rays of the hind paws to assess bone and cartilage damage. Collect the joints for histopathological examination of synovial inflammation, cartilage destruction, and bone erosion.
-
Biochemical Analysis (Optional): Collect blood at the end of the study to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound in the described animal models, illustrating the expected dose-dependent anti-inflammatory effects.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) |
| Vehicle Control | - | 1.25 ± 0.10 | - | 15.2 ± 1.8 | 250 ± 25 |
| This compound | 10 | 0.95 ± 0.08 | 24.0 | 11.5 ± 1.5 | 185 ± 20 |
| This compound | 30 | 0.68 ± 0.06 | 45.6 | 8.2 ± 1.1 | 120 ± 15** |
| This compound | 100 | 0.45 ± 0.05 | 64.0 | 5.1 ± 0.8 | 75 ± 10 |
| Indomethacin | 10 | 0.50 ± 0.06 | 60.0 | 6.5 ± 0.9 | 90 ± 12 |
| Data are expressed as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. |
Table 2: Effect of this compound on CFA-Induced Arthritis in Rats (Prophylactic Treatment)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase on Day 21 (mL) | Arthritis Score on Day 21 | Body Weight Change on Day 21 (g) |
| Vehicle Control | - | 2.5 ± 0.2 | 12.5 ± 1.0 | -15 ± 3 |
| This compound | 10 | 1.9 ± 0.15 | 9.8 ± 0.8 | -8 ± 2 |
| This compound | 30 | 1.2 ± 0.1 | 6.5 ± 0.6 | -2 ± 1** |
| This compound | 100 | 0.7 ± 0.08 | 3.2 ± 0.4 | +5 ± 2 |
| Methotrexate | 0.75 (i.p.) | 0.9 ± 0.1 | 4.5 ± 0.5 | +2 ± 1 |
| Data are expressed as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. |
Conclusion
This compound demonstrates significant, dose-dependent anti-inflammatory and anti-arthritic effects in preclinical animal models. Its mechanism of action, targeting the TRPV1 receptor, offers a promising therapeutic strategy for inflammatory conditions. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other TRPV1 antagonists in inflammation and inflammatory pain. Further studies are warranted to fully elucidate its clinical utility.
Application Notes and Protocols for A-78773 Administration in Rat Models of Allergy
Application Notes
Introduction
Allergic diseases such as asthma and allergic rhinitis are characterized by a T-helper type 2 (Th2)-driven inflammatory response to common environmental allergens.[1] Key features include elevated levels of immunoglobulin E (IgE), infiltration of eosinophils and mast cells into tissues, and the release of inflammatory mediators like histamine and cytokines.[1][2] The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed on sensory neurons and various non-neuronal cells, has emerged as a key player in mediating neurogenic inflammation, itch, and pain associated with allergic reactions.[3][4] TRPA1 can be activated by endogenous inflammatory mediators produced during an allergic response, leading to the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP), which further exacerbate inflammation.[3][4]
A-78773 is a known potent and selective TRPA1 antagonist. Its administration in animal models of allergy is intended to investigate the therapeutic potential of blocking the TRPA1 pathway to alleviate allergic symptoms. By inhibiting TRPA1, this compound is hypothesized to reduce key features of allergic inflammation, such as airway hyperresponsiveness, inflammatory cell infiltration, and the release of pro-inflammatory cytokines.
Mechanism of Action in Allergy
In an allergic response, allergens trigger the cross-linking of IgE on mast cells, leading to degranulation and the release of histamine, cytokines, and other inflammatory mediators.[2] Many of these mediators, along with products of oxidative stress, can activate TRPA1 channels on sensory nerve endings in the airways and skin.[4] This activation leads to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and smooth muscle contraction, contributing significantly to the symptoms of allergy. This compound, by blocking the TRPA1 channel, is expected to interrupt this cycle of inflammation, thereby reducing the overall allergic response.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats
This protocol describes the induction of allergic rhinitis in rats using ovalbumin (OVA) as the allergen, followed by treatment with the TRPA1 antagonist, this compound.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
This compound
-
Vehicle for this compound (e.g., 1% Tween 80 in saline)
-
Sterile, pyrogen-free saline
-
Syringes and needles (23-25G for intraperitoneal injection, appropriate size for oral gavage)[6]
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced allergic rhinitis model in rats.
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least 7 days before the start of the experiment.
-
Sensitization:
-
Challenge and Treatment:
-
From Day 21 to Day 27, challenge the sensitized rats by daily intranasal administration of 50 µL of 1% OVA in saline (25 µL per nostril).[5]
-
Administer this compound or vehicle to the treatment and control groups, respectively, at a pre-determined time before each OVA challenge (e.g., 1 hour prior). Administration can be via oral gavage or intraperitoneal injection. Dosages should be determined from pharmacokinetic and pharmacodynamic studies. Based on other TRPA1 antagonists, a starting dose range of 10-100 mg/kg could be explored.[3]
-
-
Symptom Assessment:
-
Following the final challenge on Day 27, observe and score the frequency of sneezing and nasal rubbing movements for 15 minutes.[2]
-
-
Sample Collection and Analysis (Day 28):
-
Euthanize the animals 24 hours after the final challenge.
-
Collect blood via cardiac puncture for serum analysis of OVA-specific IgE and cytokines (IL-4, IL-5, IL-13).
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for total and differential cell counts (eosinophils, neutrophils).
-
Collect nasal tissues for histological examination (e.g., H&E staining for inflammatory cell infiltration and PAS staining for goblet cell hyperplasia).[2]
-
Signaling Pathway in Allergic Inflammation
Caption: Role of TRPA1 in the allergic inflammatory cascade and the site of action for this compound.
Data Presentation
The following tables present illustrative data based on expected outcomes and should not be considered as actual experimental results.
Table 1: Effect of this compound on Allergic Symptoms
| Group | Treatment | Sneezing Events (counts/15 min) | Nasal Rubbing (counts/15 min) |
| 1 | Control (Saline) | 5 ± 2 | 8 ± 3 |
| 2 | OVA + Vehicle | 45 ± 8 | 52 ± 10 |
| 3 | OVA + this compound (10 mg/kg) | 25 ± 5 | 28 ± 6 |
| 4 | OVA + this compound (30 mg/kg) | 15 ± 4 | 18 ± 5 |
| *Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to OVA + Vehicle group. |
Table 2: Effect of this compound on Inflammatory Cells in BALF
| Group | Treatment | Total Cells (x10⁴/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) |
| 1 | Control (Saline) | 5.2 ± 1.1 | 0.1 ± 0.05 | 0.5 ± 0.2 |
| 2 | OVA + Vehicle | 25.8 ± 4.5 | 8.5 ± 2.1 | 3.2 ± 0.9 |
| 3 | OVA + this compound (30 mg/kg) | 12.1 ± 3.2 | 3.1 ± 1.0 | 1.5 ± 0.5 |
| Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to OVA + Vehicle group. |
Table 3: Effect of this compound on Serum Cytokine Levels
| Group | Treatment | IL-4 (pg/mL) | IL-5 (pg/mL) | OVA-specific IgE (U/mL) |
| 1 | Control (Saline) | 20 ± 5 | 15 ± 4 | < 10 |
| 2 | OVA + Vehicle | 150 ± 25 | 120 ± 20 | 250 ± 40 |
| 3 | OVA + this compound (30 mg/kg) | 85 ± 15 | 65 ± 12 | 235 ± 35 |
| *Data are presented as mean ± SD. *p<0.01 compared to OVA + Vehicle group. |
Conclusion
The administration of the TRPA1 antagonist this compound is expected to significantly ameliorate the signs of allergic inflammation in a rat model of allergic rhinitis. This would be demonstrated by a reduction in allergic symptoms, a decrease in the infiltration of inflammatory cells into the airways, and lower levels of key Th2 cytokines. These protocols and application notes provide a framework for researchers to investigate the therapeutic potential of this compound and to further elucidate the role of the TRPA1 channel in the pathophysiology of allergic diseases. Researchers should perform dose-response studies and appropriate pharmacokinetic analyses to optimize the administration protocol for this compound in their specific experimental setup.
References
- 1. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]
- 2. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 3. TRPA1 controls inflammation and pruritogen responses in allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Determining the Efficacy of A-78773, a Potent 5-Lipoxygenase Inhibitor
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly Leukotriene B4 (LTB4), are powerful lipid mediators involved in inflammatory responses. LTB4 is a potent chemoattractant for neutrophils, promoting their migration to sites of inflammation.[2] By inhibiting 5-LOX, this compound effectively blocks the production of LTB4 and other leukotrienes, thereby reducing the inflammatory cascade. This application note provides detailed protocols for cell-based assays to determine the efficacy of this compound, focusing on its ability to inhibit LTB4 production in human neutrophils and its functional consequence on neutrophil chemotaxis.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes. The pathway begins with the release of arachidonic acid from the cell membrane, which is then acted upon by 5-LOX to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to the unstable epoxide, Leukotriene A4 (LTA4). LTA4 serves as a crucial intermediate and is further metabolized to either LTB4 by the enzyme LTA4 hydrolase or to cysteinyl leukotrienes (LTC4, LTD4, LTE4) by LTC4 synthase. This compound's inhibition of 5-LOX effectively halts this entire downstream cascade.
Data Presentation: Efficacy of this compound in Cell-Based Assays
The efficacy of this compound is demonstrated by its low IC50 value for the inhibition of LTB4 production in human neutrophils. It is significantly more potent than the first-generation 5-LOX inhibitor, zileuton.[1]
| Compound | Cell Type | Assay | IC50 (µM) |
| This compound | Isolated Human Neutrophils | LTB4 Production Inhibition | ~0.05 |
| Zileuton | Isolated Human Neutrophils | LTB4 Production Inhibition | >1.0 |
Experimental Protocols
Inhibition of LTB4 Production in Isolated Human Neutrophils
This assay directly measures the ability of this compound to inhibit the production of LTB4 in a primary cell model.
Materials:
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
This compound
-
Zileuton (as a control)
-
LTB4 ELISA Kit or LC-MS/MS system
-
Human whole blood
Protocol:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Resuspend the isolated neutrophils in HBSS.
-
-
Compound Treatment:
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
-
Stimulation of LTB4 Production:
-
Stimulate the neutrophils with a calcium ionophore such as A23187 (typically 1-5 µM) to induce LTB4 synthesis.
-
Incubate for 10-15 minutes at 37°C.
-
-
Termination and LTB4 Extraction:
-
Terminate the reaction by placing the samples on ice and adding a stop solution (e.g., EDTA).
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Perform solid-phase extraction on the supernatant to isolate the leukotrienes.
-
-
Quantification of LTB4:
-
Quantify the amount of LTB4 in the extracted samples using a competitive ELISA kit or by LC-MS/MS for greater sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant, a key biological process driven by LTB4.
Materials:
-
Isolated human neutrophils
-
This compound
-
Chemoattractant (e.g., fMLP or LTB4)
-
Boyden chamber apparatus with a porous membrane (e.g., 3-5 µm pore size)
-
Cell staining reagents (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Neutrophil Preparation:
-
Isolate human neutrophils as described in the previous protocol.
-
Resuspend the neutrophils in an appropriate assay buffer.
-
-
Compound Treatment:
-
Pre-treat the neutrophils with various concentrations of this compound or vehicle for 15-30 minutes.
-
-
Chemotaxis Assay Setup:
-
Add the chemoattractant (e.g., fMLP at 10 nM or LTB4 at 10 nM) to the lower wells of the Boyden chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-treated neutrophil suspension to the upper wells.
-
-
Migration:
-
Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The cell-based assays described in this application note provide robust and relevant methods for evaluating the efficacy of the 5-lipoxygenase inhibitor, this compound. The LTB4 production assay offers a direct measure of target engagement and enzymatic inhibition, while the neutrophil chemotaxis assay provides a functional readout of the compound's anti-inflammatory potential. Together, these assays are valuable tools for the characterization of this compound and other 5-LOX inhibitors in a physiologically relevant context.
References
Application Notes and Protocols: Preparation of A-78773 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Application Notes
A-78773 is a potent and selective inhibitor of 5-lipoxygenase (5-LO). This enzyme is a critical component of the arachidonic acid cascade, responsible for the production of leukotrienes, which are powerful lipid mediators of inflammation.[1][2] By inhibiting 5-LO, this compound effectively blocks the synthesis of leukotrienes, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for diseases mediated by leukotrienes.
For in vitro and cell-based assays, it is essential to prepare a concentrated stock solution of this compound that can be easily diluted to the final working concentration in aqueous culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose. DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar organic compounds that are otherwise challenging to dissolve in aqueous solutions.[3] Its miscibility with water and cell culture media facilitates the uniform dispersion of the compound upon dilution.[3] Preparing a high-concentration stock solution in DMSO minimizes the final concentration of the organic solvent in the experiment, thereby reducing potential solvent-induced artifacts.
Data Presentation
Quantitative data for this compound and the solvent (DMSO) are summarized below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea |
| Synonyms | A78773, Zileuton ethyl ether analog |
| Molecular Formula | C₁₁H₁₁N₃O₂S |
| Molecular Weight | 249.29 g/mol |
| CAS Number | 148906-32-5 |
| Appearance | White to off-white solid |
| Mechanism of Action | Selective 5-Lipoxygenase (5-LO) Inhibitor |
Table 2: Properties of DMSO (Solvent)
| Property | Value |
| Full Name | Dimethyl Sulfoxide |
| Molecular Formula | (CH₃)₂SO |
| Molecular Weight | 78.13 g/mol [3] |
| Density | ~1.10 g/mL[3] |
| Boiling Point | 189 °C[3] |
| Melting Point | 19 °C[3] |
| Key Features | Polar aprotic, miscible with water, dissolves a wide range of compounds.[3] |
Table 3: Example Calculations for this compound Stock Solutions (MW = 249.29 g/mol )
| Desired Stock Concentration (mM) | Volume of DMSO | Mass of this compound to Weigh |
| 10 | 1 mL | 2.49 mg |
| 20 | 1 mL | 4.99 mg |
| 50 | 1 mL | 12.46 mg |
| 10 | 5 mL | 12.46 mg |
| 20 | 5 mL | 24.93 mg |
| 50 | 5 mL | 62.32 mg |
| Calculation Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000 |
Experimental Protocol
Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO for use in biological experiments.
Materials and Equipment:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or foil-wrapped polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
Procedure:
-
Preparation: Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the desired mass of this compound powder directly into the vial. (Refer to Table 3 for calculations).
-
Solubilization: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or vials.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.
Storage and Stability:
-
Store the DMSO stock solution aliquots at -20°C or -80°C for long-term stability.
-
When ready to use, thaw a single aliquot at room temperature and dilute it to the final desired concentration in your cell culture medium or assay buffer immediately before use.
-
Avoid storing diluted aqueous solutions for extended periods. It is recommended to prepare fresh dilutions for each experiment.
Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: 5-Lipoxygenase Signaling Pathway Inhibition by this compound
Caption: this compound inhibits 5-LO, blocking leukotriene synthesis.
References
Application Notes and Protocols: A-78773 in Isolated Human Neutrophil Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) through oxidative burst, are critical for host defense against pathogens. However, dysregulated neutrophil activity can contribute to the pathology of various inflammatory diseases. Therefore, understanding how novel compounds modulate neutrophil function is of significant interest in drug discovery and development.
This document provides detailed application notes and protocols for studying the effects of the transient receptor potential vanilloid 1 (TRPV1) antagonist, A-78773, on isolated human neutrophils. While direct studies on this compound in neutrophils are not extensively documented in the provided search results, the role of TRPV1 in modulating neutrophil function is an active area of research. TRPV1 activation has been shown to influence immune cell recruitment and inflammatory responses.[1] Therefore, investigating the effects of a TRPV1 antagonist like this compound on neutrophil functions such as chemotaxis, degranulation, and oxidative burst is a scientifically relevant endeavor.
These protocols and notes are designed to provide a framework for researchers to explore the potential immunomodulatory effects of this compound and similar compounds on human neutrophils.
Data Presentation: Expected Quantitative Outcomes
When studying the effects of a compound like this compound on neutrophil function, it is crucial to quantify the observed effects. Below are tables outlining the types of quantitative data that should be collected and presented.
Table 1: Effect of this compound on Neutrophil Chemotaxis
| This compound Concentration | Chemoattractant | Migration Index | % Inhibition |
| Vehicle Control | fMLP (10 nM) | 1.0 | 0% |
| 1 µM | fMLP (10 nM) | Value | Value |
| 10 µM | fMLP (10 nM) | Value | Value |
| 100 µM | fMLP (10 nM) | Value | Value |
| Vehicle Control | IL-8 (100 ng/mL) | 1.0 | 0% |
| 1 µM | IL-8 (100 ng/mL) | Value | Value |
| 10 µM | IL-8 (100 ng/mL) | Value | Value |
| 100 µM | IL-8 (100 ng/mL) | Value | Value |
Note: The Migration Index can be calculated as the ratio of migrating cells in the presence of the compound to migrating cells in the vehicle control. % Inhibition = (1 - Migration Index) * 100.
Table 2: Effect of this compound on Neutrophil Degranulation
| This compound Concentration | Stimulant | Marker | Marker Release (e.g., MPO activity) | % Inhibition |
| Vehicle Control | fMLP (100 nM) | Azurophilic Granules (MPO) | Value | 0% |
| 1 µM | fMLP (100 nM) | Azurophilic Granules (MPO) | Value | Value |
| 10 µM | fMLP (100 nM) | Azurophilic Granules (MPO) | Value | Value |
| 100 µM | fMLP (100 nM) | Azurophilic Granules (MPO) | Value | Value |
| Vehicle Control | PMA (100 nM) | Specific Granules (Lactoferrin) | Value | 0% |
| 1 µM | PMA (100 nM) | Specific Granules (Lactoferrin) | Value | Value |
| 10 µM | PMA (100 nM) | Specific Granules (Lactoferrin) | Value | Value |
| 100 µM | PMA (100 nM) | Specific Granules (Lactoferrin) | Value | Value |
Note: Degranulation can be assessed by measuring the release of granule-specific enzymes or by quantifying the surface expression of granule membrane proteins.
Table 3: Effect of this compound on Neutrophil Oxidative Burst
| This compound Concentration | Stimulant | ROS Production (MFI) | % Inhibition |
| Vehicle Control | fMLP (100 nM) | Value | 0% |
| 1 µM | fMLP (100 nM) | Value | Value |
| 10 µM | fMLP (100 nM) | Value | Value |
| 100 µM | fMLP (100 nM) | Value | Value |
| Vehicle Control | PMA (100 nM) | Value | 0% |
| 1 µM | PMA (100 nM) | Value | Value |
| 10 µM | PMA (100 nM) | Value | Value |
| 100 µM | PMA (100 nM) | Value | Value |
Note: ROS production is often measured by flow cytometry using fluorescent probes like Dihydrorhodamine 123 (DHR 123). MFI stands for Mean Fluorescence Intensity.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of polymorphonuclear neutrophils (PMNs) from human peripheral blood using dextran sedimentation and Percoll density gradient centrifugation.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
5% Dextran solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Percoll (73% and 55% solutions)
-
FACS fixing solution
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
Procedure:
-
Draw blood into heparinized vacutainer tubes.
-
For every 10 ml of blood, add 3 ml of 5% dextran in a sterile 50-ml centrifuge tube. Mix gently by inverting.
-
Allow erythrocytes to sediment for 30 minutes at room temperature.
-
During sedimentation, prepare Percoll gradients by carefully layering 4 ml of 55% Percoll on top of 4 ml of 73% Percoll in a 15-ml centrifuge tube.
-
Carefully collect the leukocyte-rich plasma (top layer) from the dextran sedimentation and layer it onto the Percoll gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate the top layers, leaving the neutrophil layer at the interface of the 73% and 55% Percoll.
-
Collect the neutrophil layer and transfer to a fresh 50-ml centrifuge tube.
-
Wash the cells by filling the tube with HBSS and centrifuging at 1,500 x g for 10 minutes.
-
Discard the supernatant and gently resuspend the cell pellet.
-
Perform a second wash with HBSS, centrifuging at 220 x g for 10 minutes.
-
Resuspend the final neutrophil pellet in an appropriate buffer (e.g., HBSS) and determine the cell concentration using a hemocytometer or automated cell counter.
-
Adjust the cell concentration as required for downstream assays.
Caption: Workflow for the isolation of human neutrophils.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus (e.g., Transwell® with 5.0 µm pore size)
-
Chemoattractants (e.g., fMLP, IL-8)
-
This compound (or other test compounds)
-
Serum-free medium
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Prepare a suspension of isolated neutrophils in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant solution (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber (the Transwell® insert).
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.[2][3]
-
After incubation, remove the upper chamber.
-
Quantify the number of neutrophils that have migrated to the lower chamber by measuring ATP levels using a luminescent-based method.[2]
-
Read the luminescence on a plate reader. The signal is directly proportional to the number of migrated cells.[2]
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Caption: Workflow for the neutrophil chemotaxis assay.
Protocol 3: Neutrophil Degranulation Assay
This protocol measures the release of granule contents from activated neutrophils.
Materials:
-
Isolated human neutrophils
-
Stimulants (e.g., fMLP, PMA)
-
This compound (or other test compounds)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
ELISA kits for specific granule proteins (e.g., Myeloperoxidase (MPO), Lactoferrin) or antibodies for flow cytometry (e.g., anti-CD63, anti-CD66b)
-
Microplate reader or flow cytometer
Procedure (ELISA-based):
-
Resuspend isolated neutrophils in assay buffer at 2 x 10^6 cells/mL.
-
Pre-incubate the cells with this compound or vehicle control for 30 minutes at 37°C.
-
Add the stimulant (e.g., 100 nM fMLP) to the neutrophil suspension.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant, which contains the released granule proteins.
-
Quantify the amount of a specific granule marker (e.g., MPO for azurophilic granules) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of degranulation.
Procedure (Flow Cytometry-based):
-
Follow steps 1-4 from the ELISA-based protocol.
-
After stimulation, wash the cells with cold PBS.
-
Stain the cells with fluorescently labeled antibodies against granule membrane proteins that are expressed on the cell surface upon degranulation (e.g., CD63 for azurophilic granules, CD66b for specific granules).[4]
-
Analyze the cells by flow cytometry to quantify the surface expression of these markers.
-
Calculate the percentage of inhibition based on the mean fluorescence intensity.
Caption: Workflow for neutrophil degranulation assays.
Protocol 4: Neutrophil Oxidative Burst Assay (DHR Assay)
This assay measures the production of reactive oxygen species (ROS) by neutrophils.
Materials:
-
Isolated human neutrophils or heparinized whole blood
-
Dihydrorhodamine 123 (DHR 123)
-
Stimulants (e.g., fMLP, Phorbol 12-Myristate 13-Acetate (PMA))
-
This compound (or other test compounds)
-
Assay buffer (e.g., HBSS)
-
FACS fixing solution
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in assay buffer at 1 x 10^6 cells/mL.
-
Pre-incubate the cells with this compound or vehicle control for 30 minutes at 37°C.
-
Add DHR 123 to the cell suspension at a final concentration of 1-5 µM and incubate for 5 minutes at 37°C.
-
Add the stimulant (e.g., 100 nM PMA) to the cell suspension.
-
Incubate for 15-20 minutes at 37°C in a water bath.[5]
-
Stop the reaction by placing the tubes on ice for 10 minutes.[5]
-
Wash the cells with cold HBSS and centrifuge at 425 x g for 5 minutes at 4°C.[5]
-
Resuspend the cells in FACS fixing solution.
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL1 for FITC).[5] The oxidation of DHR 123 to the fluorescent rhodamine 123 is proportional to the amount of ROS produced.[6][7]
-
Calculate the percentage of inhibition of the oxidative burst.
References
- 1. TRPV1: The key bridge in neuroimmune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ltd.aruplab.com [ltd.aruplab.com]
- 7. Neutrophil Oxidative Burst Assay (DHR) | ARUP Laboratories Test Directory [ltd.aruplab.com]
Experimental Design for In Vivo Studies of A-78773: A Selective 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy and pharmacokinetics of A-78773, a potent and selective 5-lipoxygenase (5-LOX) inhibitor. By inhibiting 5-LOX, this compound effectively blocks the biosynthesis of leukotrienes, which are key mediators of inflammation.
Mechanism of Action: 5-Lipoxygenase Inhibition
This compound exerts its anti-inflammatory effects by targeting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade. This pathway is responsible for the production of leukotrienes, potent lipid mediators involved in a wide range of inflammatory responses.
Signaling Pathway Diagram
Preclinical In Vivo Efficacy Studies
The following protocols describe common animal models of inflammation that can be utilized to assess the in vivo efficacy of this compound. The doses provided for the reference compound, zileuton, can be used as a starting point for dose-range finding studies with this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign rats to treatment groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
This compound (dose range, e.g., 1, 10, 30 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 5 mg/kg, p.o. or Zileuton, 10-100 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Table 1: Example Efficacy Data for a 5-LOX Inhibitor (Zileuton) in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Zileuton | 10 | 0.55 ± 0.04 | 35.3 |
| Zileuton | 30 | 0.38 ± 0.03 | 55.3 |
| Zileuton | 100 | 0.25 ± 0.02 | 70.6 |
| Indomethacin | 5 | 0.30 ± 0.03** | 64.7 |
| p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. (Hypothetical data based on published literature for illustrative purposes) |
Acetic Acid-Induced Colitis in Rats
This model mimics aspects of inflammatory bowel disease.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Colitis: Induce colitis by intracolonic administration of 2 mL of 4% acetic acid.
-
Grouping and Treatment: 24 hours after induction, randomly assign rats to treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 10, 30, 50 mg/kg, p.o., once daily for 7 days)
-
Positive Control (e.g., Sulfasalazine, 100 mg/kg, p.o.)
-
-
Endpoint Evaluation: On day 8, euthanize the animals and collect the colon.
-
Assessments:
-
Macroscopic scoring of colonic damage.
-
Histopathological examination of colonic tissue.
-
Measurement of myeloperoxidase (MPO) activity in the colon as an indicator of neutrophil infiltration.
-
Measurement of leukotriene B4 (LTB4) levels in colonic tissue homogenates.
-
Table 2: Example Efficacy Data for a 5-LOX Inhibitor (Zileuton) in Acetic Acid-Induced Colitis in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Macroscopic Damage Score | MPO Activity (U/g tissue) | LTB4 Levels (pg/mg tissue) |
| Vehicle Control | - | 4.5 ± 0.4 | 15.2 ± 1.8 | 250.6 ± 25.1 |
| Zileuton | 30 | 2.1 ± 0.3 | 8.5 ± 1.1* | 110.2 ± 15.8 |
| Sulfasalazine | 100 | 1.8 ± 0.2 | 7.2 ± 0.9 | 180.5 ± 20.3 |
| p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. (Hypothetical data based on published literature for illustrative purposes) |
Pharmacokinetic Studies
Understanding the pharmacokinetic profile of this compound is crucial for dose selection and translation to clinical studies.
Pharmacokinetic Profiling in Rats and Dogs
Protocol:
-
Animal Models: Male Sprague-Dawley rats (250-300 g) and Beagle dogs (8-12 kg).
-
Administration:
-
Intravenous (IV): Administer this compound (e.g., 1-5 mg/kg) via the tail vein (rats) or cephalic vein (dogs).
-
Oral (PO): Administer this compound (e.g., 10-50 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect serial blood samples at appropriate time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 3: Example Pharmacokinetic Parameters for an Orally Administered Compound in Rats and Dogs
| Parameter | Rat (10 mg/kg, p.o.) | Dog (10 mg/kg, p.o.) |
| Cmax (ng/mL) | 1250 ± 250 | 1800 ± 300 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 |
| AUC(0-t) (ng*h/mL) | 4500 ± 800 | 9500 ± 1500 |
| t1/2 (h) | 3.5 ± 0.7 | 6.2 ± 1.1 |
| Bioavailability (%) | 45 | 60 |
| Data are presented as mean ± SD. (Hypothetical data for illustrative purposes) |
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of an orally administered anti-inflammatory compound like this compound.
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound. The selection of appropriate animal models, dose levels, and endpoints is critical for obtaining meaningful data to support the further development of this promising anti-inflammatory agent. It is recommended to conduct dose-range finding studies and detailed pharmacokinetic analysis to optimize the experimental design for pivotal efficacy studies.
Application Notes and Protocols for Measuring 5-Lipoxygenase Inhibition with A-78773
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses. Inhibition of 5-LOX is a key therapeutic strategy for managing a variety of inflammatory diseases. A-78773 is a potent and selective inhibitor of 5-lipoxygenase.[1] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against 5-LOX in both cell-free and cell-based assay systems.
Data Presentation
| Inhibitor | Assay System | Target Endpoint | IC50 (µM) |
| This compound | RBL-1 (Rat Basophilic Leukemia) Cell Lysate | Leukotriene Formation | Data not available; significantly more potent than zileuton[1] |
| This compound | Isolated Human Neutrophils | Leukotriene Formation | Data not available; significantly more potent than zileuton[1] |
| Zileuton | RBL-1 Cell Supernatant (20,000 x g) | 5-HETE Synthesis | 0.5[2] |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3[2] |
| Zileuton | Rat PMNL | Leukotriene B4 (LTB4) Biosynthesis | 0.4[2] |
| Zileuton | Human PMNL | Leukotriene B4 (LTB4) Biosynthesis | 0.4[2] |
| Zileuton | Human Whole Blood | Leukotriene B4 (LTB4) Biosynthesis | 0.9[2] |
Signaling Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in the presence of its activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to other pro-inflammatory leukotrienes. This compound acts by directly inhibiting the 5-LOX enzyme.
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe a cell-free and a cell-based assay for measuring 5-LOX inhibition.
Protocol 1: Cell-Free 5-Lipoxygenase Inhibition Assay (Fluorometric)
This assay measures the activity of purified 5-LOX or 5-LOX in cell lysates by detecting the production of hydroperoxides using a fluorescent probe.
Materials:
-
Recombinant human 5-LOX enzyme or cell lysate containing 5-LOX
-
This compound
-
Zileuton (positive control)
-
Arachidonic acid (substrate)
-
Fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 0.1 mM EDTA
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to obtain a range of test concentrations.
-
Prepare a stock solution of zileuton in DMSO for the positive control.
-
Prepare a working solution of 5-LOX enzyme in chilled assay buffer.
-
Prepare a working solution of arachidonic acid in ethanol and then dilute in assay buffer.
-
Prepare a working solution of the fluorescent probe according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of this compound dilutions to the test wells.
-
Add 10 µL of zileuton to the positive control wells.
-
Add 10 µL of assay buffer/DMSO to the negative control (no inhibitor) wells.
-
Add 20 µL of the 5-LOX enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
Immediately add 20 µL of the fluorescent probe solution to all wells.
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/535 nm for H2DCFDA) at kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank))
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based 5-Lipoxygenase Inhibition Assay (Human Neutrophils)
This assay measures the inhibition of 5-LOX in intact human neutrophils by quantifying the production of leukotriene B4 (LTB4).
Materials:
-
Freshly isolated human polymorphonuclear leukocytes (neutrophils)
-
This compound
-
Zileuton (positive control)
-
Calcium ionophore A23187
-
Hank's Balanced Salt Solution (HBSS) with calcium and magnesium
-
LTB4 ELISA kit
-
96-well cell culture plate
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in HBSS to a final concentration of 5 x 10⁶ cells/mL.
-
-
Assay Protocol:
-
Add 180 µL of the neutrophil suspension to each well of a 96-well plate.
-
Add 10 µL of this compound dilutions (in HBSS/DMSO) to the test wells.
-
Add 10 µL of zileuton to the positive control wells.
-
Add 10 µL of HBSS/DMSO to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Stimulate the cells by adding 10 µL of calcium ionophore A23187 (final concentration ~5 µM) to all wells except the unstimulated control.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by placing the plate on ice and then centrifuge at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LTB4 analysis.
-
-
LTB4 Quantification:
-
Quantify the concentration of LTB4 in the supernatants using a commercial LTB4 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition of LTB4 production for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (LTB4_sample - LTB4_unstimulated) / (LTB4_negative_control - LTB4_unstimulated))
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow
The general workflow for assessing the inhibitory potential of a compound like this compound on 5-lipoxygenase is outlined below.
Caption: General experimental workflow for measuring 5-LOX inhibition.
References
Application Notes and Protocols for A-78773 in Leukotriene-Mediated Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A-78773, a potent and selective 5-lipoxygenase (5-LO) inhibitor, in the study of leukotriene-mediated diseases. This compound serves as a valuable pharmacological tool to investigate the role of leukotrienes in various inflammatory conditions such as asthma and rheumatoid arthritis.
Introduction
Leukotrienes are pro-inflammatory lipid mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase. They are critically involved in the pathophysiology of a range of inflammatory diseases. This compound is a potent, selective, and orally active inhibitor of 5-lipoxygenase, making it an excellent candidate for in vitro and in vivo studies aimed at elucidating the roles of leukotrienes in disease pathogenesis and for the preclinical evaluation of potential therapeutic strategies targeting this pathway.[1] This document outlines the biochemical properties of this compound, detailed protocols for its use in common experimental models, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
In Vitro Potency and Selectivity of this compound
This compound demonstrates significant potency and selectivity for 5-lipoxygenase over other related enzymes. The compound is markedly more potent than the first-generation 5-LO inhibitor, zileuton, in cell-free and cellular assays.[1]
| Target Enzyme | Source | This compound Inhibitory Concentration | Reference Compound (Zileuton) |
| 5-Lipoxygenase | RBL cell lysate | ~100-fold more potent than for 12-LO and 15-LO | - |
| 12-Lipoxygenase | Human platelet | Significantly higher concentration required | - |
| 15-Lipoxygenase | Rabbit reticulocyte | Significantly higher concentration required | - |
| 5-Lipoxygenase | Isolated human neutrophils | More potent than Zileuton | - |
In Vivo Efficacy of this compound
Oral administration of this compound has been shown to effectively inhibit leukotriene biosynthesis in animal models, demonstrating its potential for in vivo applications.
| Animal Model | Route of Administration | Effective Dose (ED₅₀) | Duration of Action | Outcome |
| Rat (A-23187-induced pleural inflammation) | Oral | < 1-2 mg/kg | > 24 hours (at 20 mg/kg) | Marked attenuation of the 5-lipoxygenase pathway.[2] |
| Dog | Oral | - | Long-lasting | Potent inhibitor of leukotriene formation ex vivo.[1] |
Signaling Pathways
The synthesis of leukotrienes is a key inflammatory pathway. This compound acts at a critical enzymatic step to block the production of these pro-inflammatory mediators.
Caption: this compound inhibits 5-lipoxygenase, a key enzyme in leukotriene synthesis.
Experimental Protocols
In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on 5-lipoxygenase in a cell-free system.
Materials:
-
This compound
-
5-Lipoxygenase enzyme (from rat basophilic leukemia cells or human neutrophils)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the 5-lipoxygenase enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (buffer with DMSO) and a positive control (a known 5-LO inhibitor like zileuton).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Monitor the formation of the 5-LO product (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) by measuring the increase in absorbance at 234 nm over time.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for determining the in vitro 5-LO inhibitory activity of this compound.
Ex Vivo Leukotriene B4 (LTB₄) Inhibition Assay in Whole Blood
This protocol measures the ability of orally administered this compound to inhibit LTB₄ production in whole blood stimulated ex vivo.
Materials:
-
This compound
-
Test animals (rats or dogs)
-
Calcium ionophore A23187
-
Heparinized blood collection tubes
-
ELISA kit for LTB₄ quantification
Procedure:
-
Administer this compound orally to the test animals at various doses. Include a vehicle-treated control group.
-
At different time points after administration, collect whole blood samples into heparinized tubes.
-
Aliquot the whole blood into microcentrifuge tubes.
-
Stimulate LTB₄ production by adding calcium ionophore A23187 to the blood samples and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.
-
Extract LTB₄ from the plasma using a suitable method (e.g., solid-phase extraction).
-
Quantify the LTB₄ levels in the extracts using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of LTB₄ inhibition for each dose and time point compared to the vehicle control.
Caption: Workflow for the ex vivo assessment of LTB4 inhibition by this compound.
Murine Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in mice to study the anti-inflammatory effects of this compound.
Materials:
-
DBA/1 mice (or other susceptible strains)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
Procedure:
-
Immunization (Day 0): Emulsify type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the mice.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection intradermally at a different site on the tail.
-
Treatment: Begin oral administration of this compound or vehicle daily, starting from a few days before the expected onset of arthritis (around day 24) and continue throughout the study.
-
Arthritis Assessment: Monitor the mice regularly for the clinical signs of arthritis (redness, swelling of paws). Score the severity of arthritis using a standardized scoring system (e.g., 0-4 scale per paw).
-
Histological Analysis: At the end of the study, collect the paws for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines and leukotrienes in the plasma or paw tissue.
Ovalbumin (OVA)-Induced Murine Asthma Model
This protocol outlines the induction of an allergic asthma phenotype in mice to evaluate the efficacy of this compound.
Materials:
-
BALB/c mice (or other suitable strains)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
Procedure:
-
Sensitization (Days 0 and 14): Sensitize mice by intraperitoneal injection of OVA emulsified in alum.
-
Challenge (e.g., Days 24, 25, 26): Challenge the sensitized mice with aerosolized OVA for a short duration on consecutive days.
-
Treatment: Administer this compound or vehicle orally daily, starting before the challenge phase and continuing until the end of the experiment.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final OVA challenge, assess AHR by exposing the mice to increasing concentrations of methacholine in a whole-body plethysmograph and measuring the changes in airway resistance.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils).
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation, mucus production, and airway remodeling.
-
Cytokine and Leukotriene Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and leukotrienes in the BAL fluid or lung homogenates.
Conclusion
This compound is a highly effective and selective 5-lipoxygenase inhibitor that serves as an indispensable tool for investigating the role of leukotrienes in inflammatory diseases. The provided protocols offer a framework for its application in both in vitro and in vivo experimental settings, facilitating research into the mechanisms of leukotriene-mediated pathologies and the development of novel anti-inflammatory therapies.
References
A-78773 Treatment in Ex Vivo Lung Tissue Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic and acute inflammatory lung diseases, such as asthma and acute respiratory distress syndrome (ARDS), are characterized by the excessive production of inflammatory mediators. Among these, leukotrienes play a pivotal role in orchestrating the inflammatory response, including bronchoconstriction, mucus secretion, and recruitment of immune cells. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO).
A-78773 is a potent and selective inhibitor of 5-lipoxygenase, making it a promising therapeutic candidate for inflammatory lung conditions.[1] Ex vivo lung tissue models, such as the ex vivo lung perfusion (EVLP) system, provide a highly relevant physiological environment for the preclinical evaluation of novel therapeutics like this compound. These models bridge the gap between in vitro cell-based assays and in vivo animal studies by maintaining the complex cellular architecture and interactions of the lung.
This document provides detailed application notes and protocols for the use of this compound in ex vivo lung tissue models to assess its anti-inflammatory efficacy.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is the rate-limiting step in the conversion of arachidonic acid into leukotrienes. By blocking this pathway, this compound effectively reduces the production of pro-inflammatory leukotrienes, thereby mitigating the downstream inflammatory cascade in the lung.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; FLAP [label="5-LO Activating\nProtein (FLAP)", fillcolor="#FBBC05", fontcolor="#202124"]; A78773 [label="this compound\n(Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Five_LO [label="5-Lipoxygenase\n(5-LO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTA4_Hydrolase [label="LTA4 Hydrolase", fillcolor="#34A853", fontcolor="#FFFFFF"]; LTC4_Synthase [label="LTC4 Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene B4 (LTB4)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTC4 [label="Leukotriene C4 (LTC4)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTD4 [label="Leukotriene D4 (LTD4)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTE4 [label="Leukotriene E4 (LTE4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Bronchoconstriction, Edema,\nNeutrophil Chemotaxis)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Arachidonic_Acid -> Five_LO; FLAP -> Five_LO [style=dashed, arrowhead=open, color="#5F6368"]; A78773 -> Five_LO [arrowhead=tee, color="#EA4335", penwidth=2.0]; Five_LO -> LTA4; LTA4 -> LTA4_Hydrolase; LTA4 -> LTC4_Synthase; LTA4_Hydrolase -> LTB4; LTC4_Synthase -> LTC4; LTC4 -> LTD4; LTD4 -> LTE4; LTB4 -> Inflammation; LTC4 -> Inflammation; LTD4 -> Inflammation; LTE4 -> Inflammation; }
Caption: 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.Application: Inhibition of Inflammatory Mediators in Ex Vivo Lung Tissue
The primary application of this compound in ex vivo lung tissue models is to quantify its ability to suppress the production of inflammatory leukotrienes following an inflammatory challenge. This is typically achieved by inducing an inflammatory response in the lung tissue and then measuring the levels of leukotrienes in the perfusate or tissue homogenate in the presence and absence of this compound.
// Nodes Lung_Procurement [label="Human Donor Lung\nProcurement", fillcolor="#F1F3F4", fontcolor="#202124"]; EVLP_Setup [label="Ex Vivo Lung Perfusion\n(EVLP) Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Stabilization [label="Stabilization Period", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Challenge [label="Inflammatory Challenge\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control [label="Vehicle Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Perfusate_Collection [label="Perfusate and Tissue\nSample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Leukotriene Analysis\n(ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nIC50 Determination", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Lung_Procurement -> EVLP_Setup; EVLP_Setup -> Stabilization; Stabilization -> Inflammatory_Challenge; Inflammatory_Challenge -> Treatment; Inflammatory_Challenge -> Control; Treatment -> Perfusate_Collection; Control -> Perfusate_Collection; Perfusate_Collection -> Analysis; Analysis -> Data_Analysis; }
Caption: Experimental workflow for evaluating this compound in an ex vivo lung model.Quantitative Data
While specific quantitative data for this compound in a human ex vivo lung model is not available in the provided search results, data from a highly similar 5-lipoxygenase inhibitor, BI-L-239, in human lung cells provides a strong indication of the expected potency. This compound has been shown to be a potent inhibitor of 5-lipoxygenase in cell-free lysates and isolated human neutrophils.[1]
| Compound | Cell Type | Assay | IC50 (nmol/L) | Reference |
| BI-L-239 | Human Lung Mast Cells | 5-Lipoxygenase Product Generation | 28 - 340 | [2] |
| BI-L-239 | Human Alveolar Macrophages | 5-Lipoxygenase Product Generation | 28 - 340 | [2] |
| This compound | RBL Cell Lysate | 5-Lipoxygenase Activity | Data not available in search results | [1] |
| This compound | Isolated Human Neutrophils | Leukotriene Formation | Data not available in search results | [1] |
Note: The IC50 values for BI-L-239 are presented as a range and are representative of the expected potency for a selective 5-lipoxygenase inhibitor in relevant human lung cells. Further studies are required to determine the specific IC50 of this compound in the ex vivo lung model.
Experimental Protocols
Preparation of the Ex Vivo Lung Perfusion (EVLP) Model
This protocol is a generalized procedure and may require optimization based on the specific laboratory setup.
Materials:
-
Human donor lung unsuitable for transplantation
-
EVLP circuit (pump, reservoir, oxygenator, leukocyte filter)
-
Perfusate solution (e.g., Steen Solution®)
-
Heparin
-
Prostacyclin
-
Ventilator
-
Surgical instruments
Procedure:
-
Lung Procurement: Obtain a human donor lung that has been declined for transplantation. Ensure all ethical guidelines and regulations are followed.
-
Cannulation: Surgically cannulate the pulmonary artery and the left atrium.
-
Circuit Priming: Prime the EVLP circuit with the perfusate solution according to the manufacturer's instructions. Add heparin and prostacyclin to the perfusate to prevent clotting and vasodilation, respectively.
-
Lung Connection: Connect the cannulated lung to the EVLP circuit.
-
Perfusion Initiation: Start antegrade perfusion at a low flow rate and gradually increase to the target flow, maintaining a physiological pulmonary artery pressure.
-
Ventilation: Once the lung is warmed to 37°C, initiate protective mechanical ventilation.
-
Stabilization: Allow the lung to stabilize on the EVLP circuit for at least one hour before initiating the experiment. Monitor physiological parameters such as pulmonary vascular resistance, compliance, and oxygenation capacity.
This compound Treatment and Inflammatory Challenge
Materials:
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Sterile saline
Procedure:
-
Baseline Sampling: After the stabilization period, collect a baseline perfusate sample.
-
Inflammatory Challenge: Introduce the inflammatory stimulus (e.g., LPS at a final concentration of 1-10 µg/mL) into the perfusate to induce an inflammatory response.
-
Treatment Administration:
-
Treatment Group: Add the desired concentration of this compound to the perfusate. It is recommended to test a range of concentrations to determine the IC50.
-
Control Group: Add an equivalent volume of the vehicle control to the perfusate.
-
-
Incubation: Continue the EVLP for the desired experimental duration (e.g., 4-6 hours).
-
Sample Collection: Collect perfusate samples at regular intervals (e.g., every hour) to monitor the time course of leukotriene production. At the end of the experiment, collect a final perfusate sample and lung tissue biopsies for analysis.
Analysis of Leukotrienes
Materials:
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for Leukotriene B4 (LTB4) and Cysteinyl Leukotrienes (CysLTs)
-
Microplate reader
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Perfusate: Centrifuge the collected perfusate samples to remove any cellular debris.
-
Tissue: Homogenize the lung tissue biopsies in an appropriate buffer and centrifuge to obtain the supernatant.
-
-
ELISA: Perform the ELISA for LTB4 and CysLTs according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for each assay.
-
Calculate the concentration of LTB4 and CysLTs in each sample.
-
Normalize the data to the baseline levels and compare the treatment group to the control group.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Conclusion
The use of this compound in ex vivo lung tissue models provides a robust platform for evaluating its therapeutic potential in mitigating lung inflammation. By following the detailed protocols outlined in these application notes, researchers can obtain valuable quantitative data on the efficacy of this potent 5-lipoxygenase inhibitor in a physiologically relevant human lung environment. This approach can significantly contribute to the preclinical development of this compound and other anti-inflammatory agents for the treatment of respiratory diseases.
References
Troubleshooting & Optimization
A-78773 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with A-78773 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Like many small molecule inhibitors, this compound is a lipophilic compound, which can lead to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in formulation development.
Q2: I observed a precipitate after adding my this compound stock solution to my aqueous experimental buffer. What should I do?
Precipitation upon dilution of a stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here are some steps to troubleshoot this problem:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Increase the solvent concentration: If your experimental system can tolerate a higher concentration of the organic solvent (e.g., DMSO), you can try decreasing the dilution factor. However, it is crucial to run a vehicle control to ensure the solvent concentration does not affect the experimental outcome.
-
Use a different solvent: While DMSO is a common choice, other organic solvents like ethanol or DMF could be tested for better solubility upon aqueous dilution.
-
Utilize a formulation strategy: For in vivo studies, formulation strategies such as the use of co-solvents (e.g., PEG300, Tween-80) or cyclodextrins can enhance aqueous solubility.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
The tolerance of cells to DMSO varies depending on the cell type. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay without inducing cytotoxicity or other off-target effects.
Data Presentation: Solubility of this compound
| Solvent System | Expected Solubility | Remarks |
| Organic Solvents | ||
| DMSO (Dimethyl Sulfoxide) | Likely Soluble | A common solvent for creating high-concentration stock solutions of lipophilic compounds. |
| Ethanol | Likely Soluble | An alternative to DMSO for stock solutions. |
| DMF (Dimethylformamide) | Likely Soluble | Another alternative organic solvent for initial compound dissolution. |
| Aqueous Solutions | ||
| Water | Poorly Soluble | Direct dissolution in water is not recommended. |
| PBS (Phosphate-Buffered Saline) | Sparingly Soluble | For maximum solubility, this compound should first be dissolved in an organic solvent like DMSO and then diluted with PBS. Expect a lower final concentration to be achievable. |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound from a DMSO Stock
This protocol provides a general guideline for preparing an aqueous working solution of this compound. The final achievable concentration in the aqueous buffer will need to be determined empirically.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
-
Serial Dilution (Optional):
-
If a very low final concentration is required, perform serial dilutions of the high-concentration stock solution in pure DMSO.
-
-
Dilution into Aqueous Buffer:
-
Pre-warm the desired aqueous buffer (e.g., PBS or cell culture medium) to your experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, add the this compound DMSO stock solution dropwise to achieve the final desired concentration. Crucially, the volume of the DMSO stock added should be minimal to keep the final DMSO concentration low (ideally ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, a lower final concentration should be targeted.
-
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound acts as a potent inhibitor of 5-lipoxygenase, a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. This diagram illustrates the signaling cascade and the point of intervention by this compound.
Caption: Inhibition of 5-Lipoxygenase by this compound.
Experimental Workflow: Preparing Aqueous Solutions of this compound
This workflow outlines the recommended steps for preparing a working solution of this compound for in vitro experiments, highlighting critical decision points to avoid precipitation.
Caption: this compound Aqueous Solution Preparation Workflow.
Troubleshooting Logic: Addressing Precipitation Issues
This diagram provides a logical decision-making process for researchers encountering precipitation when preparing aqueous solutions of this compound.
Caption: this compound Precipitation Troubleshooting Guide.
Improving A-78773 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A-78773, a novel kinase inhibitor. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the novel kinase, "Target-X," which is implicated in inflammatory and cell proliferation pathways. By blocking the activity of Target-X, this compound serves as a critical tool for research into related diseases.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent or lower-than-expected activity of this compound can be a strong indicator of compound instability in your cell culture medium.[1] The stability of small molecules can be affected by various factors in the complex environment of cell culture, including pH, temperature, enzymatic degradation, and interactions with media components.[1][2][3] It is crucial to assess the stability of this compound under your specific experimental conditions.
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can contribute to the degradation of this compound in cell culture media:
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of some compounds.[2]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[2]
-
Media Components: Ingredients in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can react with and degrade the compound.[2][4]
-
Light Exposure: Light can cause photodegradation of sensitive compounds.[2][5]
-
Oxygen: Dissolved oxygen in the media can lead to oxidative degradation.[2]
-
Enzymatic Degradation: Enzymes secreted by cells or present in serum can metabolize the compound.[3]
Q4: How can I determine if this compound is degrading in my cell culture medium?
A definitive way to assess the stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to measure the concentration of the parent compound.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
To maintain the integrity of this compound, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower.[5][6] It is advisable to avoid repeated freeze-thaw cycles.[5][6]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
Issue 1: Rapid loss of this compound activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Perform a Stability Study: Use HPLC or LC-MS to quantify the concentration of this compound in your specific cell culture medium over the time course of your experiment.
-
Frequent Media Changes: If degradation is confirmed, replenish the media with fresh this compound at regular intervals to maintain a more consistent concentration.[2]
-
Modify Media Composition:
-
Reduce Serum Concentration: If enzymatic degradation is suspected, try reducing the percentage of Fetal Bovine Serum (FBS) or using a serum-free medium if your cell line allows.[1]
-
Use Heat-Inactivated Serum: Heat inactivation can denature some enzymes that may contribute to compound degradation.[1]
-
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause: Inconsistent sample handling, pipetting errors, or incomplete solubilization of this compound.[6]
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually confirm that this compound is fully dissolved in the solvent before adding it to the cell culture medium.
-
Consistent Handling: Ensure uniform mixing of the media after adding this compound and before plating cells. Use calibrated pipettes and consistent techniques.[2]
-
Validate Analytical Method: If using HPLC or LC-MS, ensure the method is validated for linearity, precision, and accuracy.[6]
-
Issue 3: Precipitation of this compound in the cell culture medium.
-
Possible Cause: Poor aqueous solubility of this compound, exceeding its solubility limit in the final concentration.[1][7]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully check for any signs of precipitation (cloudiness or particles) after adding this compound to the medium.[1]
-
Lower the Final Concentration: Try using a lower final concentration of this compound in your assay.[7]
-
Optimize Solvent Concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5%) may be needed to maintain solubility. Always include a vehicle control to account for any solvent effects.[7]
-
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free Medium |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 92 | 98 |
| 8 | 78 | 75 | 90 |
| 24 | 55 | 50 | 82 |
| 48 | 30 | 25 | 70 |
Table 2: Effect of Serum on this compound Stability in DMEM at 37°C
| Time (hours) | % Remaining with 10% FBS | % Remaining with 5% FBS | % Remaining with 0% FBS |
| 0 | 100 | 100 | 100 |
| 8 | 78 | 85 | 90 |
| 24 | 55 | 65 | 82 |
| 48 | 30 | 45 | 70 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile, low-binding microcentrifuge tubes
-
HPLC or LC-MS system
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Incubation: Aliquot the working solution into sterile tubes and incubate at 37°C in a 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot and immediately stop any further degradation by adding an equal volume of cold acetonitrile or methanol.[7][8]
-
Sample Preparation: Centrifuge the samples to pellet any precipitated proteins.
-
Analysis: Analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of A-78773 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of A-78773, a potent 5-lipoxygenase (5-LOX) inhibitor, in cellular assays. Due to the potential for off-target effects with any small molecule inhibitor, this resource offers troubleshooting guides and frequently asked questions (FAQs) to help ensure the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: Is there a comprehensive off-target profile for this compound?
Currently, a comprehensive, publicly available off-target screening panel for this compound against a broad range of kinases, G-protein coupled receptors (GPCRs), and other enzymes is limited. While it is reported to be selective for 5-LOX over 12-LOX and 15-LOX, researchers should exercise caution and consider the possibility of off-target effects in their specific cellular context. It is recommended to perform secondary assays and use orthogonal approaches to validate findings.
Q3: What are common "nuisance" artifacts that can be observed with compounds like this compound in cellular assays?
Nuisance artifacts are effects observed in an assay that are independent of the intended biological target. For compounds like this compound, these can include:
-
Assay technology interference: Some compounds can interfere with the detection method itself, such as quenching fluorescence or inhibiting reporter enzymes like luciferase.
-
Cytotoxicity: At higher concentrations, the compound may induce cell death through mechanisms unrelated to 5-LOX inhibition, leading to misleading results in cell viability or functional assays.
-
Lack of specificity: The observed phenotype may be due to the inhibition of an unknown off-target protein.
Q4: How can I control for potential off-target effects of this compound in my experiments?
To increase confidence that the observed effects are due to 5-LOX inhibition, consider the following controls:
-
Use an inactive structural analog: A close chemical analog of this compound that is known to be inactive against 5-LOX is an ideal negative control. If this compound does not produce the same phenotype, it suggests the effect is not due to a shared off-target of the chemical scaffold.
-
Rescue experiment: If possible, "rescue" the phenotype by adding back the product of the inhibited enzyme (e.g., a specific leukotriene) downstream of the inhibitor's action.
-
Knockdown/knockout of the target: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate 5-LOX expression. The phenotype of 5-LOX knockdown/knockout should mimic the effect of this compound treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in cellular assays.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of 5-LOX activity | Compound Instability: this compound may be degrading in your cell culture medium or assay buffer. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Minimize the time the compound is in aqueous solution before being added to cells.3. Check the recommended storage conditions for the compound. |
| Cellular Permeability Issues: The compound may not be efficiently entering the cells. | 1. Verify the cellular uptake of this compound if a suitable method is available.2. Increase the incubation time with the compound, while monitoring for cytotoxicity. | |
| Incorrect Assay Conditions: The assay may not be optimized for detecting 5-LOX inhibition. | 1. Ensure your cellular stimulation (e.g., with a calcium ionophore like A23187) is robustly activating the 5-LOX pathway.2. Measure a direct downstream product of 5-LOX activity (e.g., LTB4) to confirm pathway activation and inhibition. | |
| Observed phenotype is not consistent with known 5-LOX biology | Off-Target Effect: this compound may be interacting with another protein in your cellular model. | 1. Perform a dose-response curve. An on-target effect should occur at a concentration consistent with the known IC50 of this compound for 5-LOX.2. Use the control strategies outlined in FAQ #4 (structurally unrelated inhibitor, inactive analog, genetic knockdown). |
| Assay Artifact: The compound may be interfering with the assay readout. | 1. If using a fluorescence-based assay, test for compound autofluorescence at the excitation and emission wavelengths used.2. If using a luciferase reporter assay, perform a counterscreen with purified luciferase enzyme to check for direct inhibition. | |
| Significant cytotoxicity observed | Concentration is too high: The concentration of this compound used may be toxic to the cells. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell type and assay duration.2. Use the lowest effective concentration of this compound that inhibits 5-LOX activity. |
| Off-target toxicity: The cytotoxicity may be due to an off-target effect. | 1. Compare the cytotoxicity profile with that of a structurally unrelated 5-LOX inhibitor. |
Data Presentation: this compound Selectivity (Illustrative)
As comprehensive public data is limited, the following table is an illustrative example of how to present selectivity data. Researchers are encouraged to generate their own data for relevant off-targets.
| Target | This compound IC50 (nM) | Notes |
| 5-Lipoxygenase (5-LOX) | [Insert known IC50 value] | Primary target. |
| 12-Lipoxygenase (12-LOX) | >10,000 | Reported to be selective over 12-LOX. |
| 15-Lipoxygenase (15-LOX) | >10,000 | Reported to be selective over 15-LOX. |
| Cyclooxygenase-1 (COX-1) | Data not available | Important to assess for NSAID-like off-targets. |
| Cyclooxygenase-2 (COX-2) | Data not available | Important to assess for NSAID-like off-targets. |
| Example Kinase 1 | Data not available | Screen against a panel of relevant kinases. |
| Example GPCR 1 | Data not available | Screen against a panel of relevant GPCRs. |
Experimental Protocols
Protocol 1: Measurement of 5-Lipoxygenase Activity in Intact Cells
This protocol describes a general method to measure the inhibitory effect of this compound on 5-LOX activity in a cellular context by quantifying the production of a downstream product, Leukotriene B4 (LTB4), using an ELISA.
Materials:
-
Cells expressing 5-LOX (e.g., human neutrophils, macrophages, or a transfected cell line)
-
Cell culture medium
-
This compound
-
Calcium Ionophore A23187
-
LTB4 ELISA Kit
-
Phosphate Buffered Saline (PBS)
-
Methanol (for reaction termination)
Procedure:
-
Cell Preparation: Plate cells at an appropriate density in a multi-well plate and allow them to adhere or equilibrate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 30 minutes) at 37°C.
-
Stimulation: Induce 5-LOX activity by adding a calcium ionophore such as A23187 to the cell culture medium. Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol to the cell supernatant.
-
Sample Collection: Centrifuge the plate to pellet cell debris and collect the supernatant.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LTB4 production at each concentration of this compound and determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired experimental duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cell death.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration) value for this compound.
Visualizations
Troubleshooting inconsistent results with A-78773
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the 5-lipoxygenase (5-LOX) inhibitor, A-78773.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[2] By inhibiting 5-LOX, this compound blocks the production of leukotrienes, such as Leukotriene B4 (LTB4), making it a valuable tool for studying inflammatory pathways and diseases like asthma.[1]
Q2: What are the common causes of inconsistent results when using small molecule inhibitors like this compound?
Inconsistent results with small molecule inhibitors can stem from several factors:
-
Compound Solubility and Stability: The compound may not be fully dissolved or could be degrading in your experimental setup.
-
Cell Culture Conditions: Variations in cell passage number, density, and health can significantly impact results.
-
Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, or procedural steps can lead to variability.
-
Off-Target Effects: At higher concentrations, the inhibitor might affect other cellular targets, leading to unexpected phenotypes.
-
Reagent Quality: The quality and storage of reagents, including the inhibitor itself, cell culture media, and assay components, are crucial.
Q3: How should I prepare and store this compound stock solutions?
While specific solubility data for this compound is not widely published, it is a common practice to dissolve small molecule inhibitors in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Be mindful of the final solvent concentration in your assay, as high concentrations of DMSO or ethanol can be toxic to cells. It is advisable to keep the final solvent concentration below 0.5%.
Q4: What are the expected outcomes of inhibiting 5-LOX with this compound in a cellular assay?
Inhibition of 5-LOX by this compound should lead to a dose-dependent decrease in the production of downstream leukotrienes, such as LTB4, and other 5-LOX metabolites like 5-hydroxyeicosatetraenoic acid (5-HETE). This can be measured in the cell culture supernatant using methods like ELISA or LC-MS/MS.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Potency and Selectivity of this compound
| Target | Assay System | IC50 | Reference |
| 5-Lipoxygenase | Human Whole Blood (LTB4 formation) | 85 nM | --INVALID-LINK-- |
| 5-Lipoxygenase | Human Neutrophils (LTB4 formation) | 20 nM | --INVALID-LINK-- |
| 12-Lipoxygenase | Rabbit Reticulocyte | >10 µM | --INVALID-LINK-- |
| 15-Lipoxygenase | Human Platelet | >10 µM | --INVALID-LINK-- |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Solubility | ||
| DMSO | Soluble | Specific concentration not published. General practice suggests making stock solutions in the 10-50 mM range. |
| Ethanol | Soluble | Specific concentration not published. |
| PBS (pH 7.2) | Sparingly soluble | Small molecule inhibitors often have limited aqueous solubility. |
| Stability | ||
| Storage of Stock | Stable for years at -20°C or -80°C | When dissolved in anhydrous DMSO or ethanol and protected from light. Avoid repeated freeze-thaw cycles. |
| In Aqueous Media | May be limited | Stability in cell culture media can be affected by pH, temperature, and enzymatic degradation. It is recommended to perform stability tests under your experimental conditions. |
Troubleshooting Guides
Issue 1: High Variability in Leukotriene B4 (LTB4) ELISA Results
-
Question: My LTB4 ELISA results are highly variable between replicate wells and experiments. What could be the cause?
-
Answer: High variability in ELISA results is a common issue. Here are some potential causes and solutions:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially with small volumes.
-
Inadequate Washing: Insufficient washing between steps can lead to high background and variability. Ensure all wells are washed thoroughly and consistently.
-
Inconsistent Incubation Times: Use a timer to ensure consistent incubation periods for all steps across all plates.
-
Temperature Fluctuations: Avoid temperature gradients across the plate by ensuring the plate is evenly warmed to the recommended temperature during incubations.
-
Improper Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are brought to room temperature before use.
-
Sample Handling: Avoid repeated freeze-thaw cycles of your samples. Thaw samples on ice and centrifuge to remove any precipitates before adding to the ELISA plate.
-
Issue 2: this compound Shows Lower Than Expected Potency in My Cellular Assay
-
Question: The IC50 of this compound in my cell-based assay is much higher than the reported values. Why might this be?
-
Answer: A discrepancy between reported and observed potency can be due to several factors:
-
Compound Instability: this compound may be degrading in your cell culture medium. You can test this by incubating the compound in your media for the duration of your experiment and then measuring its concentration by HPLC.
-
Poor Solubility: The compound may be precipitating out of solution at higher concentrations. Visually inspect your wells for any precipitate. You can also perform a solubility test by preparing different concentrations of this compound in your media, incubating, and then measuring the concentration of the soluble fraction.
-
High Cell Density: A high number of cells can metabolize the compound, reducing its effective concentration. Consider using a lower cell density or replenishing the compound during the experiment.
-
Protein Binding: If your media contains serum, this compound may be binding to serum proteins, reducing its free concentration available to inhibit 5-LOX. You can test this by performing the assay in serum-free media, if your cells can tolerate it.
-
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
-
Question: I am observing significant cell death or unexpected phenotypes at concentrations where I expect to see specific 5-LOX inhibition. What should I do?
-
Answer: This could be due to off-target effects or non-specific toxicity. Here's how to troubleshoot:
-
Dose-Response Curve: Perform a full dose-response curve to determine the concentration range where you see 5-LOX inhibition without significant toxicity. Always include a vehicle control (e.g., DMSO) at the same concentration as in your highest drug treatment.
-
Use a Structurally Different 5-LOX Inhibitor: If a different 5-LOX inhibitor with a distinct chemical structure produces the same phenotype, it is more likely that the effect is on-target.
-
Genetic Knockdown/Knockout: The gold standard for validating on-target effects is to use genetic approaches like siRNA or CRISPR to reduce or eliminate 5-LOX expression. If the phenotype of 5-LOX knockdown/knockout matches the phenotype observed with this compound, it provides strong evidence for an on-target effect.
-
Assess Off-Target Activity: While this compound is reported to be selective for 5-LOX over 12-LOX and 15-LOX, it's good practice to measure the activity of these other lipoxygenases in your system to confirm selectivity at the concentrations you are using.
-
Experimental Protocols
Protocol 1: Cellular 5-Lipoxygenase (5-LOX) Activity Assay in Human Neutrophils
This protocol describes the isolation of human neutrophils and the subsequent measurement of 5-LOX activity upon stimulation.
Materials:
-
Whole blood from healthy donors
-
Density gradient medium (e.g., Polymorphprep™)
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Calcium ionophore (A23187)
-
Arachidonic acid
-
This compound
-
Methanol
-
Internal standards for LC-MS/MS or ELISA reagents for LTB4/5-HETE
Procedure:
-
Neutrophil Isolation:
-
Carefully layer whole blood over the density gradient medium in a conical tube.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake off.
-
After centrifugation, carefully aspirate and discard the upper layers of plasma and mononuclear cells.
-
Collect the neutrophil layer and wash with PBS.
-
-
Cell Stimulation and Inhibition:
-
Resuspend the isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., 2.5 µM A23187) and arachidonic acid (e.g., 20 µM) for 10-15 minutes at 37°C.
-
-
Sample Preparation for Analysis:
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant for analysis of 5-LOX products.
-
-
Quantification of 5-LOX Products:
-
Analyze the supernatant for LTB4 and/or 5-HETE levels using a validated ELISA kit (see Protocol 2) or by LC-MS/MS.
-
Protocol 2: Leukotriene B4 (LTB4) ELISA
This is a general protocol for a competitive ELISA to measure LTB4 in cell culture supernatants. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
LTB4 ELISA kit (containing pre-coated plate, LTB4 standard, LTB4 conjugate, antibody, wash buffer, substrate, and stop solution)
-
Cell culture supernatant samples
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the LTB4 standard to create a standard curve.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the LTB4 conjugate and LTB4 antibody to the wells.
-
Incubate the plate as recommended in the kit manual (e.g., 2 hours at room temperature on a shaker).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate for the recommended time (e.g., 30 minutes at 37°C).
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the recommended wavelength (usually 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LTB4 in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway for leukotriene synthesis.
Caption: General experimental workflow for testing this compound in a cellular assay.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Optimizing Capsazepine Concentration for In Vitro Experiments
Disclaimer: The following information is intended for research use only by researchers, scientists, and drug development professionals. The compound A-78773, as mentioned in the initial topic, is primarily recognized as a 5-lipoxygenase inhibitor. Due to a lack of substantial evidence for its activity as a TRPV1 antagonist, this guide will focus on Capsazepine , a well-characterized and widely used TRPV1 antagonist, as a representative compound for optimizing in vitro experiments targeting the TRPV1 channel.
Frequently Asked Questions (FAQs)
Q1: What is Capsazepine and what is its primary mechanism of action in vitro?
A1: Capsazepine is a synthetic analog of capsaicin and acts as a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Its primary mechanism of action is to block the binding of TRPV1 agonists, such as capsaicin, thereby preventing the opening of the ion channel and the subsequent influx of cations like calcium (Ca²⁺) and sodium (Na⁺).[3] This inhibition blocks the downstream signaling pathways activated by TRPV1.
Q2: What is a good starting concentration for Capsazepine in my cell-based assay?
A2: A good starting point for Capsazepine is to perform a dose-response curve. Based on its IC50 value of approximately 562 nM for TRPV1 inhibition, a broad concentration range from 100 nM to 100 µM is recommended for initial experiments.[1][4] Subsequent experiments can then focus on a narrower range around the observed effective concentration. The optimal concentration is highly dependent on the cell type, the specific assay, and the concentration of the agonist being used.
Q3: How should I dissolve and store Capsazepine?
A3: Capsazepine is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent.[1][5]
-
Stock Solution Concentration: Prepare a stock solution in the range of 10-100 mM in DMSO. For example, a 100 mM stock solution can be prepared in DMSO.
-
Storage: Store the stock solution at -20°C for long-term stability (up to 3 years as a powder).[1] Once in solution, it is recommended to store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: What are the known off-target effects of Capsazepine?
A4: While Capsazepine is a selective TRPV1 antagonist, it has been reported to have off-target effects, especially at higher concentrations. These include:
-
Inhibition of other TRP channels, such as TRPA1 and TRPM8.[6]
-
Blockade of nicotinic acetylcholine receptors.[7]
-
Inhibition of voltage-gated calcium channels.[6]
It is crucial to consider these potential off-target effects when interpreting your data, especially if using concentrations significantly higher than its TRPV1 IC50.
Q5: Can Capsazepine be cytotoxic?
A5: Yes, Capsazepine can exhibit cytotoxicity at higher concentrations.[8][9][10] The cytotoxic concentration 50 (CC50) can vary depending on the cell line and exposure time. For example, in human odontoblast-like cells, a CC50 of 45.28 μM was reported after 48 hours of treatment.[2] It is essential to determine the cytotoxicity of Capsazepine in your specific cell line using an appropriate assay (e.g., MTT, LDH release, or live/dead staining) to distinguish between TRPV1-mediated effects and general toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibitory effect observed | Compound Concentration Too Low: The concentration of Capsazepine may be insufficient to antagonize the agonist. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Agonist Concentration Too High: The concentration of the TRPV1 agonist (e.g., capsaicin) may be too high, outcompeting Capsazepine. | Reduce the concentration of the agonist. It is advisable to use an agonist concentration at or near its EC50. | |
| Poor Compound Solubility: Capsazepine may have precipitated out of the cell culture medium. | Visually inspect the wells for precipitate. Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions for each experiment. | |
| Inactive Compound: Improper storage or handling may have led to compound degradation. | Use a fresh aliquot of Capsazepine stock solution. Verify the activity of the compound in a well-established positive control assay. | |
| Cell Line Does Not Express Functional TRPV1: The chosen cell line may not express TRPV1 or may express a non-functional form. | Confirm TRPV1 expression in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry. Use a positive control cell line known to express functional TRPV1 (e.g., HEK293 cells overexpressing TRPV1). | |
| High background or inconsistent results | Assay Variability: Inconsistent cell seeding density, incubation times, or reagent addition can lead to variability. | Standardize all experimental parameters. Use a multichannel pipette for reagent addition to minimize timing differences. |
| Vehicle (DMSO) Effects: The concentration of DMSO may be too high, causing cellular stress or other non-specific effects. | Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cell line (typically ≤ 0.5%). | |
| Observed effect may be due to cytotoxicity | High Compound Concentration: The concentration of Capsazepine used may be cytotoxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the non-toxic concentration range of Capsazepine for your specific cell line. |
| Off-Target Effects: The observed phenotype may be due to Capsazepine acting on targets other than TRPV1. | Use a lower concentration of Capsazepine, closer to its IC50 for TRPV1. If possible, use a structurally different TRPV1 antagonist as a control to see if the same effect is observed. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| IC50 (TRPV1 Antagonism) | 562 nM | [1][4] |
| Effective Concentration Range (in vitro) | 1 µM - 100 µM (cell-dependent) | [4][8] |
| Solubility in DMSO | Up to 104 mg/mL (275.94 mM) | [1] |
| Solubility in Ethanol | ~20-25 mM | [5] |
| Cytotoxic Concentration 50 (CC50) | 45.28 µM (in human odontoblast-like cells, 48h) | [2] |
Experimental Protocols
Calcium Imaging Assay for TRPV1 Antagonist Activity
This protocol describes a common method to assess the inhibitory effect of Capsazepine on TRPV1 activation by measuring changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line or primary dorsal root ganglion neurons)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Capsazepine stock solution (in DMSO)
-
TRPV1 agonist stock solution (e.g., Capsaicin in ethanol or DMSO)
-
Fluorescence plate reader with bottom-read capabilities and appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Seeding:
-
Seed the TRPV1-expressing cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash once with Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation (Antagonist Treatment):
-
Prepare serial dilutions of Capsazepine in Assay Buffer from your stock solution. Remember to include a vehicle control (Assay Buffer with the same final DMSO concentration).
-
After incubation with the dye, aspirate the loading solution and wash the cells twice with Assay Buffer.
-
Add 100 µL of the Capsazepine dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.
-
-
Baseline Fluorescence Reading:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a few cycles before adding the agonist.
-
-
Agonist Addition and Signal Measurement:
-
Prepare the TRPV1 agonist (e.g., Capsaicin) in Assay Buffer at a concentration that will give a robust response (e.g., 2x the final desired concentration).
-
Using the plate reader's injection system, add an equal volume (e.g., 100 µL) of the agonist solution to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 2-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the baseline fluorescence.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of Capsazepine to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
References
- 1. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 2. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsazepine, a vanilloid receptor antagonist, inhibits nicotinic acetylcholine receptors in rat trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity of capsaicin in monkey kidney cells: lack of antagonistic effects of capsazepine and Ruthenium red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: A-78773 Cytotoxicity Assessment in Primary Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of A-78773, a potent and selective 5-lipoxygenase (5-LOX) inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX)[1]. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound blocks the production of leukotrienes from arachidonic acid.
Q2: Is cytotoxicity an expected outcome of 5-LOX inhibition in primary cells?
While the primary role of 5-LOX is in inflammation, inhibition of this pathway can have varying effects on cell viability depending on the cell type and its dependence on 5-LOX products for survival. In some cancer cell types, inhibition of 5-LOX has been shown to induce apoptosis (programmed cell death). The effect on primary cells is less characterized and needs to be empirically determined for each cell type.
Q3: What are the potential downstream signaling pathways affected by this compound that could lead to cytotoxicity?
Inhibition of the 5-LOX pathway can lead to apoptosis through various downstream signaling cascades. In some cell types, this has been linked to the downregulation of survival signals. While the specific pathways for this compound in primary cells are not fully elucidated, related studies on 5-LOX inhibitors in other cell types suggest the involvement of pathways regulating apoptosis.
Troubleshooting Guide
Problem 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell health and passage number of primary cells.
-
Solution: Use primary cells with a consistent and low passage number. Ensure high cell viability (>90%) before starting the experiment.
-
-
Possible Cause: Uneven compound distribution.
-
Solution: Thoroughly mix the this compound solution in the culture medium before adding it to the cells to ensure a uniform concentration in each well.
-
-
Possible Cause: Edge effects in multi-well plates due to evaporation.
-
Solution: To minimize evaporation, fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for the experiment.
-
Problem 2: Unexpectedly high cytotoxicity observed at low concentrations of this compound.
-
Possible Cause: Solvent toxicity.
-
Solution: this compound is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5% and ideally below 0.1%. Run a vehicle control (cells treated with the same concentration of solvent without this compound) to assess solvent toxicity.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for microbial contamination (e.g., bacteria, fungi, mycoplasma). Use fresh, sterile reagents and maintain aseptic techniques.
-
-
Possible Cause: Instability of the compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment.
-
Problem 3: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The specific primary cell type is not sensitive to 5-LOX inhibition.
-
Solution: Consider that the cytotoxic effect of 5-LOX inhibition is cell-type dependent.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for observing a cytotoxic effect.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the culture wells under a microscope for any signs of compound precipitation. If precipitation is observed, consider using a different solvent or reducing the final concentration.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the cytotoxicity of this compound specifically in primary cells. The following table provides a template for how such data could be presented. Researchers are encouraged to perform dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) values in their primary cell models of interest.
| Primary Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., Primary Human Hepatocytes | MTT | 48 | Data not available | Determine empirically |
| e.g., Primary Human Umbilical Vein Endothelial Cells (HUVECs) | LDH | 72 | Data not available | Determine empirically |
| e.g., Primary Rat Cortical Neurons | Annexin V/PI | 24 | Data not available | Determine empirically |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the instructions provided with the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol using a microplate reader.
Visualizations
References
Navigating A-78773 Solubility: A Technical Guide to Preventing Precipitation in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing the potent 5-lipoxygenase inhibitor A-78773, ensuring its proper dissolution in experimental buffers is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound precipitation.
This compound is an invaluable tool for investigating inflammatory pathways, but its hydrophobic nature presents a significant hurdle in aqueous environments. Precipitation can lead to inaccurate compound concentrations, diminished biological activity, and inconsistent experimental outcomes. This guide offers detailed protocols, quantitative solubility data, and visual aids to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my experimental buffer?
This compound is a hydrophobic molecule with poor aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to fall out of solution, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Due to its limited solubility in aqueous solutions, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Anhydrous DMSO is the most common and effective solvent for this purpose. Ethanol can also be used, though the achievable concentration may be lower.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5%, and for many cell lines, even lower (e.g., <0.1%). It is crucial to include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent.
Q4: Can I heat the buffer to help dissolve the this compound?
Gentle warming of the experimental buffer (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.
Troubleshooting Guide: Minimizing this compound Precipitation
This section provides a systematic approach to resolving common solubility issues encountered during the preparation of this compound working solutions.
Issue 1: Precipitation upon dilution of DMSO stock into aqueous buffer.
Symptoms:
-
Visible cloudiness or turbidity in the buffer immediately after adding the this compound stock solution.
-
Formation of a visible precipitate over time.
-
Inconsistent or lower-than-expected biological activity in your assay.
Solutions:
-
Optimize the Dilution Process:
-
Rapid Mixing: Add the this compound stock solution dropwise into the vortexing or rapidly stirring experimental buffer. This ensures immediate and thorough mixing, preventing localized high concentrations of the compound that can trigger precipitation.
-
Pre-warm the Buffer: Warming the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the stock solution can increase the solubility of this compound.
-
-
Adjust the Final DMSO Concentration:
-
If your experimental system can tolerate it, a slight increase in the final DMSO concentration may be necessary to maintain solubility. Always determine the maximum tolerable DMSO concentration for your specific cells or assay beforehand.
-
-
Utilize a Co-solvent:
-
The addition of a small percentage of a water-miscible organic co-solvent to your final buffer can enhance the solubility of this compound. Ethanol is a commonly used co-solvent.
-
-
Consider Buffer Composition and pH:
-
High salt concentrations in some buffers can decrease the solubility of organic compounds (a phenomenon known as "salting out"). If possible, test buffers with lower salt concentrations.
-
Employ Solubility Enhancers:
-
For particularly challenging situations, the use of solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) at low, non-toxic concentrations can be explored. These agents can form micelles or inclusion complexes that encapsulate the hydrophobic compound and increase its apparent aqueous solubility.
-
Data Presentation: this compound Solubility
While specific, experimentally determined solubility values for this compound in a wide range of buffers are not extensively published, the following table provides a general guideline based on the properties of hydrophobic compounds.
| Solvent/Buffer | Expected Solubility | Recommendations |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Moderate to High | Can be used as a primary solvent for stock solutions or as a co-solvent in the final buffer. |
| Methanol | Moderate | Less commonly used for cell-based assays due to higher toxicity compared to ethanol. |
| Phosphate-Buffered Saline (PBS) | Very Low | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary. |
| TRIS-Buffered Saline (TBS) | Very Low | Similar to PBS, direct dissolution is not feasible. |
| HEPES-Buffered Saline | Very Low | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this will be approximately 4.89 mg per 1 mL of DMSO (Molecular Weight of this compound is approximately 488.98 g/mol ).
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Experimental Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile experimental buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your experimental buffer to the desired temperature (e.g., 37°C).
-
Determine the final concentration of this compound required for your experiment.
-
While vigorously vortexing the pre-warmed experimental buffer, add the required volume of the this compound stock solution dropwise to the buffer. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions of this compound for extended periods, as precipitation may occur over time.
Visualizing the Mechanism of Action and Experimental Workflow
This compound and the 5-Lipoxygenase Signaling Pathway
This compound exerts its effect by inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by this compound.
Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Working Solutions
The following workflow diagram provides a clear, step-by-step visual guide for preparing your this compound working solutions to minimize the risk of precipitation.
Caption: Recommended workflow for preparing this compound solutions.
A-78773 degradation products and their interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with A-78773.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound?
Currently, there is limited publicly available information detailing the specific degradation products of this compound. As with many complex organic molecules, this compound may be susceptible to degradation under certain environmental conditions. Common degradation pathways for similar compounds include hydrolysis, oxidation, and photolysis. It is crucial to conduct stability studies under your specific experimental conditions to identify any potential degradants.
Q2: How can I identify potential degradation products of this compound in my samples?
To identify degradation products, we recommend performing forced degradation studies. This involves subjecting this compound to various stress conditions to accelerate its breakdown. The resulting degradants can then be characterized using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Q3: My analytical assay for this compound is showing unexpected peaks. What could be the cause?
Unexpected peaks in your chromatogram could be due to several factors, including:
-
Degradation products: If this compound has started to degrade, these new compounds will appear as separate peaks.
-
Sample matrix interference: Components in your sample matrix (e.g., plasma, cell lysates) can co-elute with this compound or its degradation products, causing interference.
-
Contamination: Contaminants from solvents, vials, or handling can introduce extraneous peaks.
We recommend a systematic troubleshooting approach to identify the source of these unexpected peaks.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
If you observe unexpected peaks during the HPLC analysis of this compound, follow these steps:
-
Blank Injection: Run a blank injection (mobile phase only) to rule out contamination from the HPLC system or solvents.
-
Sample Matrix Blank: Analyze a sample matrix without this compound to check for interfering endogenous components.
-
Stress Testing: Subject a pure standard of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to see if the unexpected peaks match the retention times of known degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of your this compound peak. A non-homogenous peak suggests the presence of a co-eluting compound.
-
LC-MS/MS Analysis: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the expected mass of this compound and its potential degradation products.
Guide 2: Mitigating Analytical Interference
Analytical interference can lead to inaccurate quantification of this compound. Here are some strategies to minimize interference:
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your samples and remove interfering substances before analysis.
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation between this compound and any interfering peaks.
-
Alternative Detection: If using a non-specific detector, consider switching to a more selective method like mass spectrometry.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate and identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp
-
Heating block or oven
-
HPLC-UV/MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products. Compare the chromatograms of the stressed samples to that of an unstressed control.
Data Presentation
Table 1: Summary of this compound Degradation Under Stress Conditions (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (DP) Retention Time (min) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 | DP1: 5.8 min |
| 0.1 N NaOH, 60°C, 24h | 8.5% | 1 | DP2: 7.2 min |
| 3% H2O2, RT, 24h | 25.7% | 3 | DP3: 4.1 min |
| 105°C, 24h (Solid) | 2.1% | 1 | DP4: 6.5 min |
| UV Light (254 nm), 24h | 18.9% | 2 | DP5: 8.9 min |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for troubleshooting unexpected analytical peaks.
Caption: Example signaling pathway involving this compound.
Technical Support Center: Addressing A-78773-Induced Cell Stress in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell stress induced by the 5-lipoxygenase (5-LOX) inhibitor, A-78773, in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX)[1]. The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators[1]. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting anti-inflammatory effects. This makes it a valuable tool for studying the role of the 5-LOX pathway in various diseases.
Q2: What are the potential sources of cell stress when using this compound?
While this compound is designed to be a specific inhibitor, its modulation of the 5-LOX pathway can lead to cellular stress through several mechanisms:
-
Apoptosis: Inhibition of the 5-LOX pathway has been linked to the induction of apoptosis (programmed cell death) in various cell types. The reduction of leukotrienes can disrupt signaling pathways that promote cell survival.
-
Oxidative Stress: The 5-LOX pathway is interconnected with the cellular redox state. Inhibition of this pathway can alter the balance of reactive oxygen species (ROS), potentially leading to oxidative stress, which in turn can trigger apoptotic pathways[2].
-
Off-Target Effects: Although designed to be selective, high concentrations of any small molecule inhibitor can lead to off-target effects, causing unintended cellular stress. It is crucial to use the lowest effective concentration to minimize these effects.
Q3: What are the typical working concentrations for this compound in cell culture?
Specific in vitro working concentrations for this compound are not widely reported in publicly available literature. However, based on data for other 5-LOX inhibitors, a starting point for concentration ranges in cell culture experiments could be from 0.1 µM to 50 µM. It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q4: How can I determine if my cells are experiencing stress due to this compound?
Several methods can be employed to assess this compound-induced cell stress:
-
Cell Viability Assays: Assays such as MTT, XTT, or trypan blue exclusion can quantify changes in cell viability.
-
Apoptosis Assays: Look for markers of apoptosis, including caspase activation (e.g., caspase-3, -8, -9), DNA fragmentation (TUNEL assay), or changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).
-
Oxidative Stress Markers: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. You can also assess the expression or activity of antioxidant enzymes.
-
ER Stress Markers: Although a direct link is not established, you can investigate markers of the unfolded protein response (UPR), such as the expression of GRP78/BiP, CHOP, and the splicing of XBP1 mRNA.
Q5: What are potential off-target effects of this compound?
While this compound is described as a selective 5-LOX inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. These effects are not well-documented for this compound specifically. To control for off-target effects, it is advisable to:
-
Use the lowest effective concentration.
-
Include a structurally unrelated 5-LOX inhibitor as a control.
-
Perform rescue experiments by adding back the downstream products of the 5-LOX pathway (e.g., leukotrienes) to see if the observed effect is reversed.
Q6: How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media at 37°C for extended periods should be considered, and fresh media with the inhibitor may be required for long-term experiments.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death Observed | Concentration of this compound is too high, leading to cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.1 µM to 10 µM). |
| The cell line is particularly sensitive to 5-LOX inhibition. | Assess markers of apoptosis to confirm the mechanism of cell death. Consider using a less sensitive cell line if appropriate for the experimental question. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and include a vehicle-only control. | |
| Inconsistent Results Between Experiments | Instability of this compound in stock solution or culture medium. | Prepare fresh stock solutions regularly and store them properly in aliquots. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
| Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inconsistent incubation times or experimental conditions. | Standardize all experimental parameters, including incubation times, cell seeding densities, and media conditions. | |
| No Observable Effect of this compound | Concentration of this compound is too low. | Confirm the activity of your this compound stock. Perform a dose-response experiment with a wider concentration range. |
| The 5-LOX pathway is not active or relevant in your cell model. | Confirm the expression of 5-LOX in your cell line. Measure the production of leukotrienes to ensure the pathway is active. | |
| Degradation of this compound. | Check the storage conditions and age of your this compound stock. Prepare a fresh solution. | |
| Suspected Off-Target Effects | Concentration of this compound is in a range that inhibits other cellular targets. | Use the lowest effective concentration of this compound. Include a structurally different 5-LOX inhibitor as a control to see if the same effect is observed. Perform a rescue experiment by adding back leukotrienes. |
III. Quantitative Data Summary
Table 1: IC50 Values of Various 5-Lipoxygenase Inhibitors in Different Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| Zileuton | A549 (Lung Carcinoma) | ~10-50 | 24-72 |
| NDGA | HEK293 (with 5-LOX) | ~1 | 0.25 |
| AKBA | HEK293 (with 5-LOX) | ~25 | 0.25 |
| Compound X | MCF-7 (Breast Cancer) | Varies | 48 |
| Compound Y | PC-3 (Prostate Cancer) | Varies | 72 |
Table 2: Recommended Controls for this compound Experiments
| Control | Purpose |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound. |
| Untreated Control | To establish a baseline for cell viability, signaling, and other measured parameters. |
| Positive Control for Cell Stress | A known inducer of the specific stress pathway being investigated (e.g., Staurosporine for apoptosis, H₂O₂ for oxidative stress, Tunicamycin for ER stress). |
| Structurally Unrelated 5-LOX Inhibitor | To confirm that the observed effects are due to the inhibition of 5-LOX and not an off-target effect of the this compound chemical structure. |
| Leukotriene "Rescue" | To confirm that the effects of this compound are specifically due to the depletion of leukotrienes. |
IV. Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Assessment of Cell Viability (Trypan Blue Exclusion Assay)
-
Cell Harvesting: Following treatment with this compound, collect the cell culture medium (to include any floating/dead cells) and detach adherent cells using trypsin-EDTA.
-
Cell Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 3: Measurement of 5-Lipoxygenase (5-LOX) Activity
This protocol is based on a fluorometric assay.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add cell lysate, 5-LOX assay buffer, and a specific fluorescent probe for detecting 5-LOX activity.
-
Initiate Reaction: Add arachidonic acid (the substrate for 5-LOX) to initiate the reaction.
-
Measurement: Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths in kinetic mode.
-
Analysis: The rate of increase in fluorescence is proportional to the 5-LOX activity.
Protocol 4: Quantification of Leukotriene B4 (LTB4) Production
This can be done using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: After treatment with this compound, collect the cell culture supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the LTB4 ELISA kit. This typically involves adding the supernatant to a plate pre-coated with an anti-LTB4 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Quantification: Determine the concentration of LTB4 in the samples by comparing the absorbance to a standard curve.
Protocol 5: Assessment of Oxidative Stress (ROS Detection)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescein diacetate (DCFDA), according to the manufacturer's protocol.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.
-
Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protocol 6: Assessment of Apoptosis (Caspase-3 Activity Assay)
-
Cell Lysis: After treatment, lyse the cells to release intracellular proteins.
-
Assay Reaction: Incubate the cell lysate with a specific caspase-3 substrate that releases a fluorescent or colorimetric product upon cleavage.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Analysis: An increase in signal indicates an increase in caspase-3 activity.
V. Signaling Pathways and Workflows
References
Validating A-78773 activity after long-term storage
This technical support guide provides troubleshooting and validation protocols for the 5-lipoxygenase (5-LO) inhibitor, A-78773, with a focus on confirming its biological activity after long-term storage.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A: For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. If you have prepared a stock solution in a solvent like DMSO, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For day-to-day use, a stock solution can be kept at -20°C.
Q2: I am not observing the expected inhibition of leukotriene production in my experiment. Could my stored this compound be inactive?
A: Yes, this is a possibility. Like many small molecules, this compound can degrade over time, especially if not stored properly. Potential issues include:
-
Chemical Degradation: The molecule's structure may have changed, reducing its ability to bind to its target, 5-lipoxygenase.
-
Precipitation: The compound may have precipitated out of your stock solution, leading to a lower effective concentration. Ensure your stock solution is fully dissolved before use.
-
Incorrect Quantification: The initial concentration of your stock solution may have been inaccurate.
We strongly recommend validating the activity of your stored compound against a freshly prepared solution or a new lot of the compound.
Q3: What are the key validation experiments to confirm the activity of my stored this compound?
A: There are three main types of assays we recommend to confirm the activity of your this compound vial:
-
Cell-Based Functional Assay: Measure the inhibition of a downstream product of 5-lipoxygenase, such as Leukotriene B4 (LTB4), in stimulated cells. This is the most direct measure of biological activity.
-
In Vitro Enzymatic Assay: Directly measure the inhibition of purified 5-lipoxygenase enzyme activity.
-
Target Engagement Assay (CETSA): Confirm that the compound can still bind to its target protein (5-lipoxygenase) within a cellular environment.
Troubleshooting Guide
Problem: No or significantly reduced inhibition of 5-LO pathway activity is observed with long-term stored this compound.
| Possible Cause | Recommended Action |
| Compound Degradation | The chemical structure of this compound may have been compromised. |
| Precipitation of Compound | This compound may have precipitated from the stock solution, especially after freeze-thaw cycles. |
| Experimental Error | Issues with cell viability, reagent preparation, or assay procedure. |
-
Recommended Action Details:
-
Perform a Cell-Based Functional Assay: Compare the IC50 value of your stored this compound to a freshly prepared sample in a Leukotriene B4 (LTB4) production assay (see Protocol 2). A significant rightward shift in the IC50 curve indicates reduced potency.
-
Verify Stock Solution: Before use, warm your stock solution to room temperature and vortex thoroughly to ensure complete dissolution. If visible precipitate remains, centrifugation and quantification of the supernatant may be necessary.
-
Run Control Experiments: Include a positive control inhibitor (e.g., Zileuton) to confirm the assay is working correctly. A vehicle-only control (e.g., DMSO) is essential to establish the baseline for inhibition calculations.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for validating inhibitor activity.
Caption: 5-Lipoxygenase pathway inhibited by this compound.
Caption: Experimental workflow for validating this compound activity.
Key Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase (5-LO) Activity Assay (Fluorometric)
This protocol provides a direct measure of this compound's ability to inhibit the enzymatic activity of purified 5-LO.
Materials:
-
Purified human recombinant 5-lipoxygenase (5-LO) enzyme
-
LOX Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA)
-
5-LO substrate (e.g., Arachidonic Acid or Linoleic Acid)
-
Fluorometric probe compatible with lipoxygenase activity detection
-
Stored and fresh this compound, Zileuton (positive control), DMSO (vehicle)
-
96-well black microplate
-
Fluorometric plate reader (e.g., Ex/Em = 500/536 nm)
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of your test compounds (stored this compound, fresh this compound, Zileuton) in LOX Assay Buffer.
-
Enzyme Preparation: Dilute the 5-LO enzyme stock to the desired working concentration in ice-cold LOX Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
50 µL of LOX Assay Buffer
-
10 µL of diluted compound or vehicle
-
20 µL of diluted 5-LO enzyme solution. For a "no enzyme" control, add 20 µL of assay buffer.
-
-
Initiate Reaction: Prepare a master mix of the LOX substrate and probe in assay buffer. Add 20 µL of this mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader. Measure the kinetic increase in fluorescence every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression.
-
Expected Results: The IC50 value for the stored this compound should be comparable to that of the fresh compound. A significantly higher IC50 for the stored compound indicates degradation and loss of activity.
| Compound | Expected IC50 (nM) | Example Stored Lot (nM) | Interpretation |
| Fresh this compound | 10 - 50 | N/A | Fully Active |
| Stored this compound | 10 - 50 | 450 | Loss of Activity |
| Zileuton | 100 - 500 | 350 | Assay Valid |
Protocol 2: Cell-Based Leukotriene B4 (LTB4) Production Assay
This assay measures the ability of this compound to inhibit 5-LO within a cellular context, which is a robust indicator of its biological efficacy.[1][2]
Materials:
-
Human peripheral blood for neutrophil isolation (or a suitable cell line, e.g., RBL cells)
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
HBSS (Hank's Balanced Salt Solution) with and without Ca2+/Mg2+
-
Calcium Ionophore A23187
-
Stored and fresh this compound, DMSO (vehicle)
-
Leukotriene B4 (LTB4) ELISA Kit
-
96-well cell culture plate
Procedure:
-
Isolate Human Neutrophils: Isolate neutrophils from fresh human blood using density gradient centrifugation followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in HBSS without Ca2+/Mg2+ at a concentration of 1-5 x 10^6 cells/mL.
-
Compound Pre-incubation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 1 µL of the serially diluted compounds (stored and fresh this compound) or DMSO to the appropriate wells. Incubate for 15 minutes at 37°C.
-
Cell Stimulation: Prepare a stimulation solution of A23187 (final concentration 1-10 µM) in HBSS containing Ca2+/Mg2+. Add 100 µL of this solution to each well.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Stop Reaction & Collect Supernatant: Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 10 minutes at 4°C. Carefully collect the supernatant for LTB4 analysis.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration relative to the DMSO vehicle control. Determine the IC50 value for both the stored and fresh this compound.
Expected Results: A potent, active this compound compound will show dose-dependent inhibition of LTB4 production. A loss of activity in the stored sample will result in a significantly higher IC50 value.
| Compound | Expected IC50 (nM) | Example Stored Lot (nM) | Interpretation |
| Fresh this compound | 20 - 100 | N/A | Fully Active |
| Stored this compound | 20 - 100 | >1000 | Significant Loss of Activity |
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that this compound is still capable of binding to its target, 5-LO, in intact cells.[3][4][5] Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
Cell line expressing 5-lipoxygenase (e.g., human neutrophils or monocytes)
-
PBS (Phosphate-Buffered Saline) and protease inhibitor cocktail
-
Stored and fresh this compound, DMSO (vehicle)
-
PCR tubes and a thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, etc.)
-
Primary antibody against 5-lipoxygenase
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration (e.g., 10-50 µM) of stored this compound, fresh this compound, or DMSO vehicle for 1 hour at 37°C.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatants (soluble fraction) and determine the protein concentration. Load equal amounts of total protein for each sample onto an SDS-PAGE gel. Perform Western blotting using an anti-5-LO antibody to detect the amount of soluble 5-LO remaining at each temperature.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble 5-LO (relative to the non-heated control) against the temperature for each treatment condition (DMSO, fresh this compound, stored this compound). A successful target engagement will show a rightward shift in the melting curve for the compound-treated samples compared to the DMSO control.
Expected Results: If the stored this compound is still active, it will stabilize the 5-LO protein against thermal denaturation, resulting in a melting curve that is shifted to higher temperatures, similar to the fresh this compound sample. If the compound is inactive, its melting curve will overlap with the DMSO vehicle control.
References
- 1. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Showdown: A-78773 Demonstrates Superior Inhibition of 5-Lipoxygenase Compared to Zileuton
For researchers and professionals in drug development, the quest for more potent and selective inhibitors of key inflammatory pathways is paramount. In the realm of 5-lipoxygenase (5-LO) inhibition, both A-78773 and zileuton have emerged as significant compounds. However, a detailed comparison of their potency, supported by experimental data, reveals a clear advantage for this compound.
This compound is a potent and selective 5-lipoxygenase inhibitor that has demonstrated significantly greater potency than zileuton in preclinical studies.[1][2] In various experimental systems, including cell-free lysates and isolated human neutrophils, this compound has been shown to be a more potent inhibitor of leukotriene formation.[1] Furthermore, in all preclinical models tested, this compound has exhibited both higher potency and a longer duration of action compared to zileuton.[2]
Zileuton, an established 5-LO inhibitor, has well-characterized potency across a range of in vitro and ex vivo assays. Its half-maximal inhibitory concentration (IC50) for 5-hydroxyeicosatetraenoic acid (5-HETE) synthesis has been determined to be 0.5 µM in rat basophilic leukemia cell supernatant and 0.3 µM in rat polymorphonuclear leukocytes (PMNLs).[3] For the inhibition of leukotriene B4 (LTB4) biosynthesis, zileuton's IC50 is reported as 0.4 µM in both rat and human PMNLs, and 0.9 µM in human whole blood.[3]
While specific IC50 values for this compound are not as readily available in the public domain, the consistent reporting of its superior potency underscores its potential as a more effective agent for targeting the 5-lipoxygenase pathway. In vivo studies in rats have shown that both this compound and zileuton have projected ED50 values of less than 1-2 mg/kg for attenuating arachidonate pathways, indicating high potency in a complex biological system.[4]
Quantitative Comparison of Potency
The following table summarizes the available in vitro potency data for zileuton against 5-lipoxygenase.
| Compound | Assay System | Target | IC50 (µM) | Species |
| Zileuton | Rat Basophilic Leukemia (RBL) Cell Supernatant | 5-HETE Synthesis | 0.5 | Rat |
| Zileuton | Polymorphonuclear Leukocytes (PMNLs) | 5-HETE Synthesis | 0.3 | Rat |
| Zileuton | Polymorphonuclear Leukocytes (PMNLs) | LTB4 Biosynthesis | 0.4 | Rat |
| Zileuton | Polymorphonuclear Leukocytes (PMNLs) | LTB4 Biosynthesis | 0.4 | Human |
| Zileuton | Whole Blood | LTB4 Biosynthesis | 0.9 | Human |
Data compiled from Carter et al., 1991.[3]
Mechanism of Action: The 5-Lipoxygenase Pathway
Both this compound and zileuton exert their effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the inflammatory cascade, responsible for the conversion of arachidonic acid into leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of diseases, including asthma. By blocking 5-LO, these inhibitors prevent the production of leukotrienes, thereby reducing inflammation.
Experimental Protocols
The determination of the potency of 5-lipoxygenase inhibitors typically involves in vitro assays using either isolated enzymes, cell lysates, or whole cells. A common method is the measurement of the inhibition of LTB4 production in stimulated human polymorphonuclear leukocytes (neutrophils).
Protocol: In Vitro 5-Lipoxygenase Inhibition Assay in Human Neutrophils
-
Isolation of Neutrophils: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation.
-
Compound Incubation: The isolated neutrophils are pre-incubated with various concentrations of the test compounds (e.g., this compound or zileuton) or a vehicle control for a specified period.
-
Cell Stimulation: The neutrophils are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-lipoxygenase pathway and induce the production of leukotrienes.
-
Termination of Reaction: The reaction is stopped after a defined incubation time.
-
Quantification of LTB4: The amount of LTB4 produced is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of LTB4 production, is then determined by plotting the percentage of inhibition against the compound concentration.
References
- 1. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical activity of zileuton and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 5-lipoxygenase inhibitors, zileuton, this compound and ICI-D-2138 in an ionophore (A-23187)-induced pleural inflammation model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of A-78773 and Other 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-lipoxygenase (5-LO) inhibitor A-78773 with other prominent inhibitors of this key enzyme in the leukotriene biosynthetic pathway. The information presented is based on available experimental data to assist researchers in evaluating the relative potency and characteristics of these compounds for application in studies on inflammation, respiratory diseases, and other leukotriene-mediated pathologies.
Introduction to 5-Lipoxygenase Inhibition
The enzyme 5-lipoxygenase (5-LO) is a critical player in the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory lipid mediators.[1][2][3] By catalyzing the initial steps in this pathway, 5-LO is a key therapeutic target for a variety of inflammatory conditions. This guide focuses on a comparative analysis of this compound, a potent 5-LO inhibitor, alongside other well-characterized inhibitors such as Zileuton, BAY X 1005, and Setileuton.
Quantitative Comparison of 5-LO Inhibitor Efficacy
The following table summarizes the in vitro and in vivo inhibitory activities of this compound and other selected 5-LO inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.[4][5] Lower IC50 values indicate greater potency.
| Inhibitor | Target/Assay System | Endpoint Measured | IC50 / ED50 | Species |
| This compound | RBL Cell Lysate 5-LO | Leukotriene Formation | Significantly more potent than Zileuton | Rat |
| Isolated Human Neutrophils | Leukotriene Formation | Significantly more potent than Zileuton | Human | |
| A-23187-induced Pleurisy | Leukotriene Biosynthesis | ED50 < 1-2 mg/kg (p.o.) | Rat | |
| Zileuton | Rat Basophilic Leukemia (RBL-1) Cell Supernatant | 5-HETE Synthesis | 0.5 µM | Rat |
| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 µM | Rat | |
| Human Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | 0.4 µM | Human | |
| Human Whole Blood | LTB4 Biosynthesis | 0.9 µM | Human | |
| Antigen-induced Guinea Pig Tracheal Strips | Contraction | 6 µM | Guinea Pig | |
| Antigen-induced Bronchoconstriction (in vivo) | Lung Compliance | ED50 = 12 mg/kg (p.o.) | Guinea Pig | |
| BAY X 1005 | A23187-stimulated Leukocytes | LTB4 Synthesis | 0.026 µM | Rat |
| A23187-stimulated Leukocytes | LTB4 Synthesis | 0.039 µM | Mouse | |
| A23187-stimulated Leukocytes | LTB4 Synthesis | 0.22 µM | Human | |
| Zymosan-stimulated Macrophages | LTC4 Synthesis | 0.021 µM | Mouse | |
| Human Whole Blood | LTB4 Synthesis | 11.6 - 17.0 µM | Human | |
| Setileuton (MK-0633) | Recombinant Human 5-LO | Arachidonic Acid Oxidation | 3.9 nM | Human |
| Calcium Ionophore-stimulated Human Whole Blood | LTB4 Production | 52 nM | Human |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: The 5-Lipoxygenase (5-LO) signaling cascade.
Caption: Workflow for in vitro screening of 5-LO inhibitors.
Experimental Protocols
Human Polymorphonuclear Leukocyte (PMNL) LTB4 Production Assay
Objective: To determine the in vitro potency of 5-LO inhibitors by measuring their effect on LTB4 production in stimulated human neutrophils.
Materials:
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187 (in DMSO)
-
5-LO inhibitors (e.g., this compound, Zileuton)
-
LTB4 ELISA Kit
-
Human venous blood from healthy donors
Procedure:
-
Neutrophil Isolation: Isolate PMNLs from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Resuspension: Resuspend the isolated neutrophils in HBSS containing calcium and magnesium to a final concentration of 2.5 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate 1 mL aliquots of the cell suspension with various concentrations of the 5-LO inhibitors or vehicle (DMSO) for 15 minutes at 37°C.
-
Cell Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 to a final concentration of 5 µM.
-
Incubation: Incubate the cell suspension for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Sample Collection: Collect the supernatant for LTB4 analysis.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Zymosan-Stimulated Macrophage LTC4 Production Assay
Objective: To assess the efficacy of 5-LO inhibitors on LTC4 synthesis in macrophages.
Materials:
-
Murine or human macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Zymosan A from Saccharomyces cerevisiae
-
5-LO inhibitors
-
LTC4 ELISA Kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed macrophages in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 2 hours.
-
Inhibitor Pre-incubation: Add various concentrations of the 5-LO inhibitors or vehicle to the wells and pre-incubate for 30 minutes at 37°C.
-
Stimulation: Add opsonized zymosan (pre-incubated with serum) to a final concentration of 1 mg/mL to stimulate LTC4 production.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Sample Collection: Centrifuge the plates and collect the cell-free supernatants.
-
LTC4 Quantification: Determine the LTC4 concentration in the supernatants using a specific LTC4 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of LTC4 synthesis and determine the IC50 values as described in the PMNL assay.
Conclusion
The data presented in this guide highlight the comparative efficacy of this compound and other 5-LO inhibitors. This compound demonstrates significant potency, reportedly greater than the clinically approved Zileuton, and exhibits a long duration of action in vivo.[6][7] BAY X 1005 and Setileuton also show high potency, particularly in specific assay systems.[8][9] The choice of inhibitor for research purposes will depend on the specific experimental context, including the cell type, species, and desired mechanism of action (direct 5-LO inhibition versus FLAP inhibition). The provided experimental protocols offer standardized methods for the direct comparison of these and other 5-LO inhibitors in relevant cellular models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 5-lipoxygenase inhibitors, zileuton, this compound and ICI-D-2138 in an ionophore (A-23187)-induced pleural inflammation model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Leukotriene Inhibitors: A-78773 and Other Modulators of the 5-Lipoxygenase Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-78773, a potent 5-lipoxygenase (5-LO) inhibitor, with other key leukotriene inhibitors, including the 5-LO inhibitor zileuton and cysteinyl-leukotriene receptor (CysLT1) antagonists such as montelukast, zafirlukast, and pranlukast. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective comparisons supported by available experimental data.
Introduction to Leukotriene Inhibition Strategies
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO).[1][3] Therapeutic intervention in the leukotriene pathway is primarily achieved through two distinct mechanisms: inhibition of leukotriene synthesis and blockade of leukotriene receptors.[4]
-
5-Lipoxygenase (5-LO) Inhibitors: These agents, such as this compound and zileuton, directly inhibit the 5-LO enzyme, thereby preventing the production of all leukotrienes, including both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[4][5]
-
Cysteinyl-Leukotriene Receptor (CysLT1) Antagonists: This class of drugs, which includes montelukast, zafirlukast, and pranlukast, selectively blocks the CysLT1 receptor, preventing the pro-inflammatory effects of cysteinyl leukotrienes.[4][6][7]
This guide will delve into the specifics of this compound and compare its profile with these other leukotriene modulators.
The Leukotriene Signaling Pathway and Points of Inhibition
The following diagram illustrates the leukotriene synthesis pathway and the distinct points of intervention for 5-LO inhibitors and CysLT1 receptor antagonists.
Head-to-Head Comparison of Leukotriene Inhibitors
Table 1: General Characteristics of Leukotriene Inhibitors
| Feature | This compound | Zileuton | Montelukast | Zafirlukast |
| Class | 5-Lipoxygenase Inhibitor | 5-Lipoxygenase Inhibitor | CysLT1 Receptor Antagonist | CysLT1 Receptor Antagonist |
| Mechanism of Action | Inhibits the 5-LO enzyme, preventing the synthesis of LTB4 and cysteinyl leukotrienes.[5] | Inhibits the 5-LO enzyme, preventing the synthesis of LTB4 and cysteinyl leukotrienes.[4][8] | Selectively antagonizes the CysLT1 receptor.[8][9] | Selectively antagonizes the CysLT1 receptor.[8][9] |
| Primary Indication | Investigational for inflammatory diseases. | Prophylaxis and chronic treatment of asthma.[8] | Prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and relief of allergic rhinitis symptoms.[9][10] | Prophylaxis and chronic treatment of asthma.[9][10] |
| Dosing Frequency | Not established for clinical use. | Typically four times daily or extended-release twice daily.[8] | Once daily.[8][9] | Twice daily.[8][9] |
| Notable Interactions | Data not widely available. | Can interact with theophylline, warfarin, and propranolol.[8] | Generally few significant drug interactions.[8][11] | Can interact with warfarin, erythromycin, and theophylline.[9][11] |
Table 2: Comparative Efficacy Data (from separate studies)
| Parameter | This compound | Zileuton | Montelukast | Zafirlukast |
| Potency (vs. Zileuton) | Significantly more potent in inhibiting leukotriene formation in cell-free lysates and isolated human neutrophils.[5] | Reference | N/A | N/A |
| Effect on FEV1 (Forced Expiratory Volume in 1 second) | Data not available from comparative clinical trials. | Showed improvement in FEV1 in clinical trials.[8] | Demonstrated improvement in FEV1 in clinical trials.[8] | Showed improvement in FEV1 in clinical trials.[12] |
| Reduction in Asthma Exacerbations | Data not available from clinical trials. | Reduced the number of asthma exacerbations requiring oral steroids.[8] | Reduced asthma exacerbations in clinical trials.[8] | Reduced asthma exacerbations in some studies, but may be less effective than montelukast in indirect comparisons.[12] |
Experimental Protocols
The evaluation of leukotriene inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Potency and Selectivity Assay
Objective: To determine the inhibitory concentration (IC50) of a compound against 5-lipoxygenase and assess its selectivity against other lipoxygenases (e.g., 12-LO, 15-LO).
Methodology:
-
Enzyme Preparation: Recombinant human 5-LO, 12-LO, and 15-LO are expressed and purified. Alternatively, cell lysates from relevant cell lines (e.g., RBL-1 for 5-LO) can be used.[5]
-
Assay Conditions: The enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Product Quantification: The formation of the respective lipoxygenase products (e.g., 5-HETE for 5-LO) is measured using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Ex Vivo Leukotriene Synthesis Inhibition Assay
Objective: To assess the ability of an orally administered compound to inhibit leukotriene synthesis in whole blood.
Methodology:
-
Animal Dosing: A suitable animal model (e.g., dogs) is administered the test compound (e.g., this compound) orally.[5]
-
Blood Collection: Blood samples are collected at various time points post-dosing.
-
Ex Vivo Stimulation: The whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Leukotriene Measurement: The levels of LTB4 and cysteinyl leukotrienes in the plasma are quantified by ELISA or LC-MS/MS.
-
Data Analysis: The percentage of inhibition of leukotriene synthesis at each time point is calculated relative to a pre-dose baseline.
Clinical Trial Protocol for Asthma
Objective: To evaluate the efficacy and safety of a leukotriene inhibitor in patients with chronic asthma.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group multicenter trial is a common design.[6]
Patient Population: Adults and adolescents with a diagnosis of chronic mild to moderate asthma.[6]
Intervention:
-
Test drug (e.g., a novel 5-LO inhibitor or CysLT1 antagonist) at a specified dose and frequency.
-
Placebo control.
-
Active comparator (e.g., an established leukotriene inhibitor or an inhaled corticosteroid).[12]
Primary Efficacy Endpoints:
-
Change from baseline in FEV1.[6]
-
Reduction in the frequency of asthma exacerbations.[6]
-
Change in daily asthma symptom scores.
Secondary Endpoints:
-
Use of rescue medication.
-
Quality of life assessments.
-
Safety and tolerability.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel leukotriene inhibitor.
Conclusion
This compound represents a potent 5-lipoxygenase inhibitor with a distinct mechanism of action compared to the widely used CysLT1 receptor antagonists. While direct comparative clinical data is scarce, preclinical evidence suggests this compound is a highly potent inhibitor of leukotriene synthesis.[5] The choice between a 5-LO inhibitor and a CysLT1 receptor antagonist depends on the specific therapeutic goals and the desired breadth of leukotriene pathway modulation. 5-LO inhibitors offer the advantage of blocking the production of all leukotrienes, including the potent chemoattractant LTB4, whereas CysLT1 receptor antagonists specifically target the actions of cysteinyl leukotrienes. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety profiles of these different classes of leukotriene inhibitors.
References
- 1. Leukotriene - Wikipedia [en.wikipedia.org]
- 2. Leukotriene pathway genetics and pharmacogenetics in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-leukotrienes in Childhood Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. Zafirlukast vs Montelukast | Power [withpower.com]
- 10. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Anti‐leukotriene agents compared to inhaled corticosteroids in the management of recurrent and/or chronic asthma in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of A-78773 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of A-78773, a potent 5-lipoxygenase (5-LOX) inhibitor, in a new cell line. To facilitate a thorough evaluation, we present a comparative analysis of this compound with two other well-characterized 5-LOX inhibitors, Zileuton and Setileuton. This guide includes a summary of their inhibitory potency, detailed experimental protocols for assessing selectivity, and visual representations of the relevant biological pathway and experimental workflow.
Comparative Analysis of 5-Lipoxygenase Inhibitors
The selectivity of a small molecule inhibitor is a critical parameter in drug discovery, as it directly impacts its therapeutic window and potential for off-target effects. This compound has been identified as a highly potent and selective inhibitor of 5-LOX.[1] The following table summarizes the reported inhibitory concentrations (IC50) of this compound, Zileuton, and Setileuton against 5-LOX and other related lipoxygenase enzymes. It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration and cell type used.
| Compound | Target | IC50 | Species/Assay System |
| This compound | 5-Lipoxygenase | Orders of magnitude lower than for 12-LOX and 15-LOX | RBL cell lysate[1] |
| 12-Lipoxygenase | - | Human platelet[1] | |
| 15-Lipoxygenase | - | Rabbit reticulocyte[1] | |
| Zileuton | 5-Lipoxygenase | 0.3 - 0.9 µM | Rat and Human PMNL, Human whole blood[2] |
| 12-Lipoxygenase | >100 µM | Platelet[2] | |
| 15-Lipoxygenase | >100 µM | Soybean and Rabbit reticulocyte[2] | |
| Cyclooxygenase | >100 µM | Sheep seminal vesicle[2] | |
| Setileuton | 5-Lipoxygenase | 3.9 nM (recombinant human 5-LO), 52 nM (human whole blood) | Recombinant Human 5-LO, Human Whole Blood[3][4] |
| 12-Lipoxygenase | >20 µM | -[3] | |
| 15-Lipoxygenase | >20 µM | -[3] | |
| FLAP | >20 µM | -[3] |
Note: "-" indicates that a specific value was not provided in the cited source, but the compound was stated to be significantly less potent against that target.
Signaling Pathway
The following diagram illustrates the leukotriene biosynthesis pathway, highlighting the central role of 5-lipoxygenase, the target of this compound and its comparators.
References
- 1. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 4. medchemexpress.com [medchemexpress.com]
A Cross-Species Examination of A-78773's Inhibitory Effects on 5-Lipoxygenase
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the inhibitory effects of A-78773, a potent 5-lipoxygenase (5-LO) inhibitor, across different species. For comparative purposes, data for other well-established 5-LO inhibitors, Zileuton and MK-886, are also presented. The information is intended for researchers, scientists, and drug development professionals working on inflammatory and respiratory diseases.
This compound has been identified as a highly potent and selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes—potent inflammatory mediators.[1] Understanding the compound's activity across different species is vital for preclinical evaluation and translational research.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and comparator compounds are summarized below. Data is presented for various in vitro and in vivo models to provide a comprehensive overview of their potency and cross-species activity.
| Inhibitor | Species/System | Assay Type | IC50 / ED50 | Citation |
| This compound | Human | Isolated Neutrophils | Significantly more potent than Zileuton | [1] |
| Rat | RBL Cell Lysate | Inhibition at concentrations 2 orders of magnitude lower than for 12-LOX and 15-LOX | [1] | |
| Rat | Ionophore (A-23187)-induced Pleurisy (in vivo) | ED50 < 1-2 mg/kg (p.o.) | [2] | |
| Dog | Leukotriene formation (ex vivo) | Potent, long-lasting inhibitor | [1] | |
| Zileuton | Human | Polymorphonuclear Leukocytes (PMNL) | IC50 = 0.4 µM | [3] |
| Human | Whole Blood | IC50 = 0.9 µM | [3] | |
| Rat | Basophilic Leukemia (RBL) Cell Supernatant | IC50 = 0.5 µM | [3] | |
| Rat | Polymorphonuclear Leukocytes (PMNL) | IC50 = 0.3 µM (5-HETE synthesis) | [3] | |
| Rat | Polymorphonuclear Leukocytes (PMNL) | IC50 = 0.4 µM (LTB4 biosynthesis) | [3] | |
| Rat | Ionophore (A-23187)-induced Pleurisy (in vivo) | ED50 < 1-2 mg/kg (p.o.) | [2] | |
| Dog | LTB4 Biosynthesis (ex vivo) | Rapid and sustained inhibition at 0.5 to 5 mg/kg (p.o.) | [3] | |
| MK-886 | Human | Washed Platelets (COX-1) | IC50 = 13-15 µM | [4] |
| - | Isolated COX-1 | IC50 = 8 µM | [4] | |
| - | Isolated COX-2 | IC50 = 58 µM | [4] |
Note: IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose. A direct comparison between IC50 (in vitro) and ED50 (in vivo) values should be made with caution as they represent different experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The 5-lipoxygenase pathway and points of inhibition.
Caption: A generalized workflow for in vitro 5-LO inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the in vitro and ex vivo assessment of 5-LO inhibition.
In Vitro 5-Lipoxygenase Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs)
-
Isolation of PMNLs: Human PMNLs are isolated from peripheral blood of healthy donors using standard methods such as dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Cell Incubation: Isolated PMNLs are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to a concentration of 107 cells/mL.
-
Inhibitor Treatment: The cell suspension is pre-incubated with various concentrations of the test compound (e.g., this compound, Zileuton) or vehicle (DMSO) for 15 minutes at 37°C.[5]
-
Stimulation: Leukotriene biosynthesis is initiated by the addition of a calcium ionophore (e.g., A23187) and arachidonic acid. The cells are incubated for a further 10-15 minutes at 37°C.[5]
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a cold solvent, such as methanol or ethanol, and centrifugation to pellet the cells. The supernatant containing the leukotrienes is collected.
-
Quantification of Leukotrienes: The levels of leukotriene B4 (LTB4) and other 5-LO products in the supernatant are quantified using methods like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Ex Vivo 5-Lipoxygenase Inhibition Assay in Whole Blood
-
Animal Dosing: Animals (e.g., dogs, rats) are orally administered the test compound or vehicle.
-
Blood Collection: Blood samples are collected at various time points post-dosing into heparinized tubes.
-
Stimulation: Aliquots of whole blood are stimulated with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Incubation and Lysis: The blood is incubated at 37°C for a specified period, after which red blood cells are lysed.
-
Extraction and Quantification: The plasma is separated, and leukotrienes are extracted and quantified as described in the in vitro protocol.
-
Data Analysis: The inhibition of leukotriene biosynthesis is calculated for each time point and dose, allowing for the determination of the duration and magnitude of the inhibitory effect in an ex vivo setting.[3]
Conclusion
The available data indicates that this compound is a potent inhibitor of 5-lipoxygenase with significant activity observed across multiple species, including humans, rats, and dogs.[1] Its potency appears to be greater than that of the clinically used 5-LO inhibitor, Zileuton.[1] The provided experimental protocols offer a framework for the continued investigation and cross-validation of this compound and other novel 5-LO inhibitors, which is essential for their development as potential therapeutics for inflammatory diseases. Further studies providing direct comparative IC50 values for this compound in various species would be beneficial for a more precise quantitative assessment.
References
- 1. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 5-lipoxygenase inhibitors, zileuton, this compound and ICI-D-2138 in an ionophore (A-23187)-induced pleural inflammation model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to A-78773 and Novel 5-Lipoxygenase Inhibitors
In the landscape of inflammatory disease research, the 5-lipoxygenase (5-LOX) pathway is a critical target. This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, potent lipid mediators implicated in a variety of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular disease.[1] For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of novel 5-LOX inhibitors is paramount. This guide provides a detailed comparison of A-78773, a potent 5-LOX inhibitor, with other notable inhibitors, supported by available experimental data.
Overview of 5-Lipoxygenase Inhibition
The 5-LOX pathway is a key component of the arachidonic acid cascade. Inhibition of this pathway can be achieved through two primary mechanisms: direct inhibition of the 5-LOX enzyme itself or by targeting the 5-lipoxygenase-activating protein (FLAP), which is essential for presenting arachidonic acid to 5-LOX.[1][2] Zileuton is a well-established, first-generation 5-LOX inhibitor and serves as a common benchmark for comparison.[3]
This compound: A Potent and Selective 5-LOX Inhibitor
This compound is a potent, selective, and orally active inhibitor of 5-lipoxygenase.[4] Preclinical studies have demonstrated its superiority in potency and duration of action compared to zileuton.[5] this compound inhibits leukotriene formation in both cell-free and cellular systems and has shown efficacy in various animal models of inflammation and allergy.[4][5] Furthermore, its R(+) enantiomer, A-79175, exhibits a more favorable pharmacokinetic profile due to its resistance to glucuronidation.[6]
Quantitative Comparison of 5-LOX Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other 5-lipoxygenase inhibitors. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
Table 1: In Vitro Potency of 5-LOX Inhibitors
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound | 5-LOX | Human Neutrophils | 20 | [4] |
| 5-LOX | Human Whole Blood | 85 | [6] | |
| 5-LOX | RBL Cell Lysate | - | [4] | |
| Zileuton | 5-LOX | Human Neutrophils | 400 | [5] |
| 5-LOX | Human Whole Blood | 900 | [5] | |
| 5-LOX | Rat PMNL | 400 | [5] | |
| PF-4191834 | 5-LOX | Enzyme Assay | 229 | [7] |
| 5-LOX | Human Blood Cells (IC80) | 370 | [7] | |
| BAY-X-1005 | FLAP | Human PMNL (LTB4 synthesis) | 220 | [1][8] |
| FLAP | Rat PMNL (LTB4 synthesis) | 26 | [1][8] | |
| FLAP | Mouse Macrophages (LTC4 synthesis) | 21 | [1] |
Table 2: Selectivity Profile of 5-LOX Inhibitors
| Compound | Selectivity for 5-LOX over 12-LOX | Selectivity for 5-LOX over 15-LOX | Reference |
| This compound | ~100-fold | ~100-fold | [4] |
| PF-4191834 | ~300-fold | ~300-fold | [7] |
| Zileuton | Little to no inhibition of 12-LOX or 15-LOX at concentrations up to 100 µM | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. apexbt.com [apexbt.com]
- 2. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the search for novel 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical activity of zileuton and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective metabolism of the 5-lipoxygenase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAY-X 1005 | CAS 128253-31-6 | BAY-X1005 | Tocris Bioscience [tocris.com]
Reproducibility of A-78773 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published effects of A-78773, a potent and selective 5-lipoxygenase (5-LOX) inhibitor. The information is compiled from preclinical studies to offer an objective overview of its performance and aid in the reproducibility of experimental findings.
Quantitative Data Summary
This compound has been demonstrated to be a more potent inhibitor of 5-lipoxygenase than the well-characterized inhibitor, zileuton.[1][2] The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Compound | Assay System | Potency | Reference |
| This compound | Cell-free lysates, Isolated human neutrophils | Significantly more potent than zileuton | [1] |
| This compound | RBL cell lysate (5-lipoxygenase) | Inhibition at concentrations 2 orders of magnitude lower than required for 12-LOX and 15-LOX | [1] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Endpoint | ED50 | Reference |
| This compound | Rat (A-23187-induced pleural inflammation) | Inhibition of 5-lipoxygenase pathway | < 1-2 mg/kg (orally) | [3] |
| Zileuton | Rat (A-23187-induced pleural inflammation) | Inhibition of 5-lipoxygenase pathway | < 1-2 mg/kg (orally) | [3] |
| ICI-D-2138 | Rat (A-23187-induced pleural inflammation) | Inhibition of 5-lipoxygenase pathway | < 1-2 mg/kg (orally) | [3] |
Signaling Pathway
This compound exerts its effects by directly inhibiting the 5-lipoxygenase enzyme, a critical component of the leukotriene synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to leukotrienes, potent inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to allow for replication of studies on this compound.
In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Free)
This protocol is based on the methods described for evaluating 5-lipoxygenase inhibitors in cell lysates.
-
Enzyme Source : Lysate from Rat Basophilic Leukemia (RBL-1) cells.
-
Substrate : Arachidonic Acid.
-
Assay Principle : The assay measures the production of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial product of the 5-LOX reaction, which can be detected spectrophotometrically.
-
Procedure :
-
Prepare a cytosolic fraction from RBL-1 cells.
-
Pre-incubate the cell lysate with varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the product.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.
-
Inhibition of Leukotriene B4 (LTB4) Synthesis in Isolated Human Neutrophils
This protocol outlines the methodology used to assess the effect of this compound on LTB4 production in intact cells.
-
Cell Type : Human neutrophils isolated from peripheral blood.
-
Stimulus : Calcium ionophore A23187.
-
Assay Principle : This assay quantifies the amount of LTB4 produced and released by stimulated neutrophils in the presence or absence of the inhibitor.
-
Procedure :
-
Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.
-
Stimulate the cells with calcium ionophore A23187 to induce LTB4 synthesis.
-
Terminate the reaction and extract the leukotrienes from the supernatant.
-
Quantify LTB4 levels using a specific enzyme-linked immunosorbent assay (ELISA) or by high-performance liquid chromatography (HPLC).
-
Calculate the percent inhibition of LTB4 synthesis and determine the IC50 value.
-
References
- 1. This compound: a selective, potent 5-lipoxygenase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical activity of zileuton and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-lipoxygenase inhibitors, zileuton, this compound and ICI-D-2138 in an ionophore (A-23187)-induced pleural inflammation model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-78773 and Industry-Standard 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel 5-lipoxygenase (5-LO) inhibitor, A-78773, against established industry-standard inhibitors: Zileuton, MK-886, and BAY X 1005. The following sections detail their mechanisms of action, comparative potency, and the experimental protocols used for their evaluation.
Mechanism of Action and Comparative Potency
The 5-lipoxygenase (5-LO) pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes, potent lipid mediators involved in a host of inflammatory diseases. The inhibitors discussed herein target different components of this pathway, leading to varied potencies and potential therapeutic applications.
-
This compound and Zileuton are direct inhibitors of the 5-lipoxygenase enzyme. This compound has been reported to be significantly more potent than Zileuton in inhibiting leukotriene formation in both cell-free and cellular assays.[1]
-
MK-886 acts on the 5-lipoxygenase-activating protein (FLAP), which is essential for presenting arachidonic acid to 5-LO.[2]
The inhibitory potencies of these compounds, represented by their half-maximal inhibitory concentration (IC50) values, are summarized in the table below. It is crucial to note that direct comparisons of IC50 values should be made with caution, as they can vary depending on the specific experimental conditions, cell type, and assay format. The data presented here are primarily from studies using human neutrophils, a key cell type in 5-LO-mediated inflammation.
| Inhibitor | Target | Assay System | Endpoint Measured | IC50 |
| This compound | 5-Lipoxygenase | Isolated Human Neutrophils | Leukotriene Formation | More potent than Zileuton[1] |
| Zileuton | 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | 0.4 µM[5] |
| Human Whole Blood | LTB4 Biosynthesis | 0.9 µM[5] | ||
| MK-886 | FLAP | Human Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | 2.5 nM |
| Human Whole Blood | LTB4 Biosynthesis | 1.1 µM | ||
| BAY X 1005 | FLAP | A23187-stimulated Human Leukocytes | LTB4 Synthesis | 0.22 µM[4] |
| Human Whole Blood | LTB4 Synthesis | 11.6 - 17.0 µM[4] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: 5-Lipoxygenase signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing 5-LO inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-LO inhibitors.
In Vitro 5-Lipoxygenase (5-LO) Enzyme Activity Assay
This assay measures the direct inhibitory effect of compounds on purified 5-LO enzyme activity.
Materials:
-
Purified human recombinant 5-LO enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM ATP)
-
Inhibitor compounds (this compound, Zileuton, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent for control
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents: Dilute the 5-LO enzyme and arachidonic acid to their final working concentrations in the assay buffer. Prepare serial dilutions of the inhibitor compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor compound at various concentrations (or solvent for control), and the purified 5-LO enzyme.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Measure Activity: Immediately measure the change in absorbance or fluorescence over time. The formation of 5-LO products can be monitored by the increase in absorbance at 234 nm (for conjugated dienes) or by using a specific fluorescent probe.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value using non-linear regression analysis.
Cellular Leukotriene B4 (LTB4) Production Assay in Human Neutrophils
This assay assesses the ability of an inhibitor to block the production of LTB4 in a cellular context.
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+
-
Inhibitor compounds (this compound, Zileuton, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent for control
-
Calcium ionophore (e.g., A23187) as a stimulant
-
Methanol or other suitable solvent to stop the reaction
-
LTB4 ELISA kit or LC-MS/MS system for quantification
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend the purified neutrophils in HBSS with Ca2+/Mg2+.
-
Pre-incubation with Inhibitor: Aliquot the neutrophil suspension into microcentrifuge tubes. Add the inhibitor compounds at various concentrations (or solvent for control) and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Stimulation: Add the calcium ionophore A23187 to each tube to stimulate LTB4 production. Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Reaction Termination and LTB4 Extraction: Stop the reaction by placing the tubes on ice and adding cold methanol. Centrifuge to pellet the cell debris. The supernatant, containing the LTB4, can be collected for analysis.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions, or by a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of LTB4 production inhibition for each inhibitor concentration compared to the vehicle-treated control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
References
- 1. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic 5-lipoxygenase activity is required for neutrophil responsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inversely-correlated inhibition of human 5-lipoxygenase activity by BAY X1005 and other quinoline derivatives in intact cells and a cell-free system--implications for the function of 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative In Vivo Analysis of 5-Lipoxygenase Inhibitors: A-78773 versus Zileuton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent 5-lipoxygenase (5-LOX) inhibitors, A-78773 and zileuton, focusing on their in vivo performance. Both compounds are recognized for their potential in treating inflammatory conditions by inhibiting the production of leukotrienes, key mediators in various inflammatory diseases. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid researchers in their understanding and future studies.
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
Both this compound and zileuton exert their anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of arachidonic acid into leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4) which mediate bronchoconstriction and increase vascular permeability. By blocking 5-LOX, these inhibitors effectively reduce the synthesis of these pro-inflammatory mediators.
Caption: The 5-Lipoxygenase signaling pathway and points of inhibition by this compound and zileuton.
In Vivo Performance: A Head-to-Head Comparison
Preclinical studies have consistently demonstrated that both this compound and zileuton are potent inhibitors of 5-LOX in vivo. However, this compound has been reported to be more potent and to have a longer duration of action compared to zileuton in various animal models of inflammation and allergy.[1][2]
| Parameter | This compound | Zileuton | Animal Model | Reference |
| Potency (ED50) | < 1-2 mg/kg (p.o.) | < 1-2 mg/kg (p.o.) | Ionophore (A-23187)-induced pleural inflammation in the rat | [3] |
| Potency vs. Zileuton | Significantly more potent | - | Cell-free lysates and isolated human neutrophils | [1] |
| Duration of Action | Long-lasting inhibition of leukotriene formation | Shorter duration of action | Ex vivo in dogs and in vivo in the rat | [1] |
Note: While the provided data indicates comparable ED50 values in one specific model, other studies consistently report the higher potency of this compound. Direct comparative studies with comprehensive dose-response data across multiple in vivo models are limited in the public domain.
Experimental Protocols
To facilitate reproducible research, this section provides a detailed methodology for a key in vivo experiment used to evaluate and compare the efficacy of 5-LOX inhibitors.
Carrageenan-Induced Paw Edema in Rats
This widely used model of acute inflammation is suitable for assessing the anti-inflammatory effects of compounds like this compound and zileuton.
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound and zileuton by measuring their ability to inhibit carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Zileuton
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Zileuton (e.g., 3, 10, 30 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Dosing: Administer the test compounds (this compound, zileuton), vehicle, or positive control orally via gavage one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the following formula:
-
% Inhibition = [ (VC - VT) / VC ] * 100
-
Where VC is the mean increase in paw volume in the control group and VT is the mean increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the significance of the observed differences.
Caption: Experimental workflow for the comparative in vivo analysis in a rat paw edema model.
Conclusion
References
- 1. This compound: a selective, potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical activity of zileuton and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-lipoxygenase inhibitors, zileuton, this compound and ICI-D-2138 in an ionophore (A-23187)-induced pleural inflammation model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Acting 5-Lipoxygenase Inhibitor A-78773
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-acting 5-lipoxygenase (5-LOX) inhibitor A-78773 with other notable inhibitors of this pathway. The information presented herein is based on available experimental data to facilitate informed decisions in research and development involving the 5-lipoxygenase pathway and its role in inflammatory diseases.
Introduction to 5-Lipoxygenase and its Inhibition
The 5-lipoxygenase enzyme is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By catalyzing the conversion of arachidonic acid, 5-LOX initiates a cascade that leads to the production of various leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) which are involved in bronchoconstriction and increased vascular permeability.[1] Inhibition of 5-LOX is a key therapeutic strategy for managing a range of inflammatory conditions, most notably asthma.[1]
This guide focuses on this compound, a potent and long-acting 5-LOX inhibitor, and compares its performance with other well-characterized inhibitors such as zileuton and ICI-D-2138.
Comparative Performance Data
The efficacy and duration of action of 5-LOX inhibitors are critical parameters for their therapeutic potential. The following tables summarize key quantitative data for this compound and other relevant inhibitors based on in vitro and in vivo studies.
In Vitro Potency of 5-Lipoxygenase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below compares the in vitro potency of this compound with other 5-LOX inhibitors against the production of LTB4 in various cell-based assays.
| Inhibitor | Assay System | IC50 (µM) | Reference |
| This compound | Human Neutrophils (LTB4 formation) | 0.02 | [2] |
| This compound | Human Whole Blood (LTB4 formation) | 0.085 | [2] |
| Zileuton | Human Neutrophils (LTB4 biosynthesis) | 0.4 | [3] |
| Zileuton | Human Whole Blood (LTB4 biosynthesis) | 0.9 | [3] |
| Zileuton | Rat Polymorphonuclear Leukocytes (LTB4 biosynthesis) | 0.4 | [3] |
| Zileuton | Rat Basophilic Leukemia (RBL-1) cell supernatant (5-HETE synthesis) | 0.5 | [3] |
| Zileuton | Guinea-pig Tracheal Strips (Antigen-induced contractions) | 6 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions and cell types used.
In Vivo Long-Acting Effects and Pharmacokinetics
The duration of action in a living organism is a crucial factor for determining dosing frequency and patient compliance. The following table outlines the long-acting effects and pharmacokinetic parameters of this compound and zileuton.
| Inhibitor | Species | Dose | Duration of Action | Key Pharmacokinetic Parameters | Reference |
| This compound | Rat | 20 mg/kg, p.o. | Persistent inhibition of 5-LOX pathway for up to 24 hours | - | [5] |
| Zileuton | Rat | 50 mg/kg, intracolonically | Decreased LTB4 release by 90% at day 3 | Tmax: ~1.7 hours (oral, human); ~1-2 hours (oral, rat) | [6][7][8] |
| ICI-D-2138 | Rat | 20 mg/kg, p.o. | Persistent inhibition of 5-LOX pathway for up to 24 hours | - | [5] |
p.o. = per os (by mouth)
A key contributor to the long-acting effect of this compound is its stereoselective metabolism. The R(+) enantiomer, A-79175, is significantly more resistant to glucuronidation than the S(-) enantiomer, leading to a more sustained plasma concentration and prolonged inhibition of 5-LOX.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro 5-LOX inhibition assay.
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay (Human Whole Blood)
This protocol is a generalized procedure for determining the inhibitory effect of compounds on LTB4 production in human whole blood.
1. Materials:
-
Fresh human whole blood collected in heparinized tubes.
-
Test compounds (this compound, other inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Calcium ionophore A23187 solution.
-
Methanol (for reaction termination).
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification or a liquid chromatography-mass spectrometry (LC-MS) system.
-
Phosphate-buffered saline (PBS).
2. Procedure:
-
Blood Collection: Collect fresh venous blood from healthy, consenting donors into tubes containing heparin.
-
Compound Incubation: Aliquot the whole blood into microcentrifuge tubes. Add various concentrations of the test compounds or vehicle control (e.g., DMSO) to the blood samples.
-
Pre-incubation: Gently mix and pre-incubate the samples at 37°C for a specified time (e.g., 15 minutes).
-
Stimulation: Initiate leukotriene synthesis by adding a solution of calcium ionophore A23187 to each tube to a final concentration of approximately 2.5 µM.
-
Incubation: Incubate the samples at 37°C for a further 30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.
-
Sample Preparation: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
LTB4 Analysis: Carefully collect the supernatant and analyze the concentration of LTB4 using a validated ELISA kit according to the manufacturer's instructions or by a validated LC-MS method.
-
Data Analysis: Calculate the percentage of LTB4 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of 5-Lipoxygenase Inhibition in a Rat Pleural Inflammation Model
This protocol describes a method to evaluate the in vivo efficacy and duration of action of 5-LOX inhibitors.
1. Animals:
-
Male Sprague-Dawley rats (or other suitable strain).
2. Materials:
-
Test compounds (this compound, other inhibitors) formulated for oral administration.
-
Calcium ionophore A23187 solution.
-
Anesthetic agent.
-
Saline solution.
-
Materials for collection of pleural exudate.
-
Analytical equipment for LTB4 quantification.
3. Procedure:
-
Animal Dosing: Administer the test compounds or vehicle control orally to the rats at the desired dose (e.g., 20 mg/kg).
-
Induction of Pleurisy: At a specified time point after drug administration (e.g., 1, 4, 8, 12, or 24 hours), anesthetize the rats. Induce pleural inflammation by intrapleural injection of calcium ionophore A23187.
-
Exudate Collection: After a set period following A23187 injection (e.g., 30 minutes), euthanize the animals and carefully collect the pleural exudate.
-
Sample Processing: Measure the volume of the exudate. Centrifuge the exudate to separate the cells from the supernatant.
-
LTB4 Analysis: Analyze the concentration of LTB4 in the supernatant of the pleural exudate using a suitable method such as ELISA or LC-MS.
-
Data Analysis: Compare the levels of LTB4 in the pleural exudate of drug-treated animals to those of the vehicle-treated control group at each time point. Calculate the percentage of inhibition of LTB4 production. The duration of action is determined by the time points at which significant inhibition is observed.
Conclusion
This compound demonstrates potent and long-acting inhibition of the 5-lipoxygenase pathway. Its in vitro potency is significantly greater than that of zileuton, and its in vivo duration of action of up to 24 hours offers a potential advantage in terms of dosing frequency. The sustained effect of this compound is attributed to its stereoselective metabolism, with the R(+) enantiomer exhibiting greater metabolic stability. This comprehensive comparison provides valuable data for researchers and drug development professionals working on novel anti-inflammatory therapeutics targeting the 5-lipoxygenase pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-lipoxygenase inhibitory activity of zileuton in in vitro and in vivo models of antigen-induced airway anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of Zileuton’s active pharmaceutical ingredient, nanocrystal-drug, and physical mixture in male and female Sprague Dawley rats | FDA [fda.gov]
- 8. Intracolonic administration of zileuton, a selective 5-lipoxygenase inhibitor, accelerates healing in a rat model of chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for A-78773: A Guide to Safe Laboratory Chemical Waste Management
Immediate Safety Notice: Proper disposal procedures for any chemical substance are contingent upon its specific physical, chemical, and toxicological properties. As the identity of "A-78773" could not be definitively established through public databases, this document provides essential guidance on the principles of safe chemical disposal in a research environment. It is imperative to identify the chemical and consult its specific Safety Data Sheet (SDS) before proceeding with any disposal.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of laboratory chemicals, thereby fostering a secure and compliant research environment.
The Critical Role of the Safety Data Sheet (SDS)
Procedure for Unidentified Chemicals
In the event that a chemical, such as a legacy sample labeled only as "this compound," cannot be identified, it must be treated as an "unknown." The disposal of unknown chemicals is often costly and requires specialized procedures.[1][2][3][4]
Step-by-Step Protocol for Unknown Chemical Disposal:
-
Do Not Touch: Avoid handling the container of the unknown chemical.[1]
-
Secure the Area: Isolate the container in a designated and secure location.
-
Labeling: Clearly label the container as "Unknown Chemical - Do Not Use or Dispose."[1]
-
Information Gathering: Consult with the Principal Investigator, lab manager, and other personnel who may have information about the origin of the chemical.[3][4] Check laboratory notebooks and inventory records.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the necessary steps for identification and disposal.[2] The cost of analysis and disposal is typically the responsibility of the generating department.[1][2]
General Hazardous Waste Disposal Procedures
Once the hazards of this compound are identified from its SDS, it must be disposed of in accordance with all local, state, and federal regulations.[5] The following are general guidelines for the proper disposal of hazardous laboratory waste.
Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7] Incompatible wastes must never be mixed.[6]
| Waste Category | Description | Disposal Container |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I), e.g., chloroform, dichloromethane. | Clearly labeled, compatible solvent waste container. |
| Non-Halogenated Solvents | Organic solvents without halogens, e.g., ethanol, acetone, xylene.[5] | Clearly labeled, compatible solvent waste container. |
| Aqueous Acidic Waste | Aqueous solutions with a pH ≤ 2.[5] | Clearly labeled, compatible acid waste container. |
| Aqueous Alkaline Waste | Aqueous solutions with a pH ≥ 12.5.[5] | Clearly labeled, compatible base waste container. |
| Heavy Metal Waste | Solutions or solids containing toxic heavy metals. | Clearly labeled, compatible heavy metal waste container. |
| Solid Chemical Waste | Contaminated labware (e.g., gloves, pipette tips), and solid chemical reagents. | Clearly labeled, compatible solid waste container. |
| Sharps Waste | Needles, scalpels, and other sharp items contaminated with chemicals. | Puncture-proof sharps container labeled for chemical waste.[8] |
Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.[2][7][9]
-
Condition: Containers must be in good condition, with no leaks or cracks, and compatible with the waste they contain.[7]
-
Closure: Waste containers must be kept closed at all times, except when adding waste.[5][6][7][9]
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA).[5][6] This area should be inspected weekly for any issues.[6]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills from reaching drains.[7][9]
Experimental Protocols for Waste Characterization
In the event that limited, safe testing is approved by your institution's EHS for preliminary identification of an unknown, the following general protocols may be adapted. These should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified chemical fume hood.
-
pH Determination: A small, representative sample of a liquid unknown can be tested with pH paper to determine its corrosivity.[4] Dip the pH paper into the liquid and compare the color to the chart.
-
Water Reactivity/Solubility: To test for water reactivity and solubility, add a very small amount of the unknown to a test tube containing deionized water.[4] Observe for any reaction (e.g., gas evolution, heat generation) and whether the substance dissolves, sinks, or floats.[4]
Emergency Procedures for Chemical Spills
In the event of a spill of this compound or any other hazardous chemical, follow these procedures:
-
Alert Personnel: Immediately alert everyone in the vicinity.[10]
-
Assess the Spill: If the spill is large, involves highly toxic material, or poses a fire or respiratory hazard, evacuate the area and contact your institution's emergency number and EHS.
-
For Minor Spills: If you are trained and it is safe to do so, you can clean up a minor spill.[11]
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.[10]
-
Contain the spill by creating a dike with absorbent material, working from the outside in.[10][11]
-
Neutralize acids and bases if appropriate spill kits are available.[10][11]
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[10][12]
-
Decontaminate the area with a suitable solvent.[10]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for chemical waste disposal and a general workflow for managing laboratory waste.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. unomaha.edu [unomaha.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. uttyler.edu [uttyler.edu]
- 5. odu.edu [odu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
